Salicylyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70679-67-3 |
|---|---|
Molecular Formula |
C7H6Cl2O |
Molecular Weight |
177.02 g/mol |
IUPAC Name |
2-(dichloromethyl)phenol |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H |
InChI Key |
VNMNRMBWSGJGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Salicylyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core physical properties of salicylyl chloride (2-hydroxybenzoyl chloride). The information is compiled for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document includes tabulated physical data, detailed experimental protocols for its synthesis and property determination, and a workflow visualization.
Core Physical and Chemical Properties
This compound (CAS No: 1441-87-8) is a highly reactive organic compound used primarily as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its dual functionality, featuring both a reactive acyl chloride group and a phenolic hydroxyl group, makes it a versatile building block.[3][4]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₂ | [4][5][6] |
| Molecular Weight | 156.57 g/mol | [7][8][9] |
| IUPAC Name | 2-hydroxybenzoyl chloride | [5] |
| Appearance | Colorless to pale yellow liquid; Low-melting solid | [4] |
| Melting Point | 17-20 °C | [7] |
| 19 °C | [6][10] | |
| Boiling Point | 59 °C | [6] |
| Density | 1.37 g/cm³ | [6] |
| 1.31 g/mL at 25 °C | [11] | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether). Reacts with water. | [4] |
| pKa (Predicted) | 7.40 ± 0.30 |
Experimental Protocols
Detailed methodologies are crucial for the safe and effective handling and application of this compound.
Synthesis of this compound via Chlorination
This compound is commonly synthesized by treating salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][12]
Objective: To prepare this compound from salicylic acid.
Reagents:
-
Salicylic Acid (10 g)
-
Thionyl Chloride (7 mL)
-
Aluminum Chloride (0.02 g, catalyst)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in the flask.[12]
-
Heat the mixture gently in a water bath to a temperature of 40-45°C.[12]
-
Maintain this temperature and stir the reaction mixture for 1.5 hours.[12] During this time, the byproducts hydrogen chloride (HCl) and sulfur dioxide (SO₂) will be evolved as gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum).[12]
-
The resulting crude this compound is often of sufficient purity for use in subsequent reactions without further purification.[12]
Determination of Melting Point
The melting point is a critical indicator of purity. For a low-melting solid like this compound, a precise determination is essential. The capillary method using a Mel-Temp apparatus or a similar device is standard.[13][14]
Objective: To accurately measure the melting range of a this compound sample.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is introduced into a glass capillary tube, which is sealed at one end.[15][16][17] The sample is packed down to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[16]
-
Initial Approximate Measurement: Place the capillary tube in the heating block of the apparatus. Heat the sample rapidly to get a rough estimate of the melting point.[13][16] This helps establish the temperature range for the precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Insert a new sample and heat slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[13]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample will exhibit a sharp melting range of 0.5-1.0°C.[13]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound from salicylic acid.
References
- 1. scribd.com [scribd.com]
- 2. salicyloyl chloride | 1441-87-8 [chemicalbook.com]
- 3. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Salicyloyl chloride | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1441-87-8 Cas No. | 2-Hydroxybenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 8. Synthesis routes of Salicyloyl chloride [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 2-hydroxybenzoyl chloride [stenutz.eu]
- 11. 2-Hydroxybenzoyl Chloride [myskinrecipes.com]
- 12. prepchem.com [prepchem.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Salicylyl chloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of salicylyl chloride, a key intermediate in organic synthesis. It covers its chemical structure, core properties, reactivity, and applications, with a focus on its role in pharmaceutical development. Detailed experimental protocols and safety information are also included to support laboratory research.
Chemical Structure and Properties
This compound, also known as 2-hydroxybenzoyl chloride, is an acyl chloride derivative of salicylic acid. The presence of both a hydroxyl group and a highly reactive acyl chloride group on the same aromatic ring gives it unique chemical characteristics.
Chemical Structure:
![]()
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxybenzoyl chloride | [1] |
| CAS Number | 1441-87-8 | [1] |
| Molecular Formula | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 156.57 g/mol | [2] |
| Predicted pKa | 7.40 ± 0.30 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Reactivity and Mechanisms
The primary role of this compound in organic synthesis is as an acylating agent.[3] The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack.[3]
The characteristic reaction of this compound is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[3]
Influence of the Ortho-Hydroxyl Group
The ortho-hydroxyl group significantly influences the reactivity of this compound. It can form an intramolecular hydrogen bond with the chlorine atom of the acyl chloride group, which can affect the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride.[3] This hydroxyl group can also act as a nucleophile in certain reactions, leading to potential side products or enabling specific cyclization pathways.[3]
Experimental Protocols
Synthesis of this compound from Salicylic Acid
This compound is commonly synthesized by the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Reaction:
HO-C₆H₄-COOH + SOCl₂ → HO-C₆H₄-COCl + SO₂ + HCl
Experimental Protocol:
A mixture of 10 grams of salicylic acid, 7 ml of thionyl chloride, and 0.02 grams of aluminum chloride is heated at 40 to 45°C for 1.5 hours.[4] The excess thionyl chloride is then removed under vacuum. The resulting this compound can often be used in subsequent reactions without further purification.[4]
Logical Flow of Synthesis:
Role in the Synthesis of Deferasirox
This compound is a crucial intermediate in the synthesis of Deferasirox, an iron-chelating agent used to treat chronic iron overload. The synthesis involves the formation of this compound in situ from salicylic acid and thionyl chloride, followed by condensation with salicylamide.
Workflow for Deferasirox Synthesis Intermediate:
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated area.
Table 2: Hazard Information for this compound
| Hazard | Description | Precautionary Measures |
| Inhalation | May cause respiratory irritation. | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | May cause skin irritation or burns. | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention.[5] |
| Eye Contact | May cause serious eye damage. | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Harmful if swallowed. | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[5]
-
Hand Protection: Wear chemical-resistant gloves.[5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]
-
Body Protection: Wear suitable protective clothing.[5]
Firefighting Measures:
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5] Firefighters should wear self-contained breathing apparatus.[5]
Accidental Release Measures:
Avoid dust formation and contact with skin and eyes.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[5]
Applications in Research and Development
This compound's bifunctional nature makes it a valuable building block in the synthesis of a wide range of organic molecules, including:
-
Pharmaceuticals: Besides Deferasirox, it is used in the synthesis of other compounds with potential anti-inflammatory, analgesic, anti-tumor, and anti-bacterial properties.[3]
-
Polymers and Materials Science: It can be incorporated into polymer backbones to create specialty resins with tailored properties, such as selective recognition capabilities.[3]
-
Heterocyclic Compounds: It serves as a precursor for various heterocyclic systems.[3]
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For further information, consulting the referenced literature is recommended.
References
IR spectroscopy data for Salicylyl chloride
An In-depth Technical Guide to the Infrared Spectroscopy of Salicylyl Chloride
For researchers, scientists, and professionals engaged in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount. This compound (2-hydroxybenzoyl chloride) is a valuable bifunctional molecule, and infrared (IR) spectroscopy provides a rapid and effective method for its identification and the assessment of its purity. This guide details the characteristic IR absorption frequencies of this compound, outlines the experimental protocol for obtaining its spectrum, and provides a logical framework for spectral interpretation.
Infrared Spectroscopy Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the acyl chloride, the hydroxyl group, and the aromatic ring. The electron-withdrawing nature of the chlorine atom significantly influences the position of the carbonyl (C=O) stretching frequency, shifting it to a higher wavenumber compared to other carbonyl compounds.[1]
The following table summarizes the expected characteristic absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Phenolic -OH | 3600 - 3200 | Broad | The broadness is due to hydrogen bonding. The presence of an intramolecular hydrogen bond with the chlorine atom can influence the peak's position and shape.[1] |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | Characteristic of C-H stretching in the benzene ring. |
| C=O Stretch | Acyl Chloride | 1810 - 1775 | Strong | This is a key diagnostic peak for acyl chlorides, appearing at a significantly higher frequency than ketones or esters.[2][3] Conjugation with the aromatic ring may shift it slightly. |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium | A series of peaks is expected, typical for aromatic compounds. |
| C-O Stretch | Phenolic C-O | 1250 - 1180 | Strong | |
| O-H Bend | Phenolic -OH | 1410 - 1310 | Medium | |
| C-Cl Stretch | Acyl Chloride | 730 - 550 | Strong | This absorption is in the fingerprint region and can sometimes be split into multiple peaks due to different conformations.[3] |
| C-H Out-of-Plane Bend (Aromatic) | Ar-H | 900 - 675 | Strong | The pattern of these bands can help determine the substitution pattern on the benzene ring. |
Experimental Protocol for Acquiring IR Spectrum
Given the reactivity of this compound, particularly its sensitivity to moisture, proper sample handling is crucial for obtaining a high-quality IR spectrum.
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.
Materials:
-
This compound
-
Anhydrous solvent suitable for IR spectroscopy (e.g., dichloromethane, chloroform) if preparing a solution
-
FT-IR spectrometer
-
Potassium bromide (KBr) plates or a sealed liquid cell
-
Agate mortar and pestle (for Nujol mull)
-
Nujol (mineral oil) (for Nujol mull)
-
Gloves and safety goggles
-
Dry, inert atmosphere (e.g., a glove box or a nitrogen-purged sample compartment)
Methodology:
There are several common methods for preparing samples for IR analysis. Due to the reactivity of acyl chlorides, the Nujol mull or a sealed liquid cell method is often preferred.
1. Nujol Mull Method:
- In a dry environment, place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.
- Add one to two drops of Nujol to the mortar.
- Grind the sample with the pestle until a fine, uniform paste (mull) is formed. The particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[4]
- Transfer a small amount of the mull onto one KBr plate.
- Place the second KBr plate on top and gently rotate to spread the mull evenly into a thin film.[4]
- Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean KBr plates.
- Acquire the spectrum of the sample. The spectrum will show peaks from the Nujol (strong C-H stretching and bending bands), which should be noted and distinguished from the sample's peaks.[4]
2. Sealed Liquid Cell Method:
- This method is suitable for neat liquids or solutions.
- Ensure the liquid cell (typically made of NaCl or KBr) is clean and dry.
- In an inert atmosphere, use a dry syringe to inject the neat this compound or a concentrated solution in an anhydrous solvent into the cell.
- Seal the cell to prevent exposure to atmospheric moisture.
- Place the cell in the spectrometer's sample holder.
- Acquire a background spectrum using an empty cell or a cell filled with the pure solvent.
- Acquire the sample spectrum. If a solvent was used, its characteristic peaks will be present and must be subtracted from the sample spectrum.
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify and label the major absorption peaks.
-
Compare the obtained peak positions with the expected values for this compound's functional groups to confirm the compound's identity and assess its purity.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the decision-making process for identifying this compound from an unknown IR spectrum.
Caption: Logical workflow for identifying this compound via IR spectroscopy.
References
Mass spectrometry analysis of Salicylyl chloride
An In-depth Technical Guide to the Mass Spectrometry Analysis of Salicylyl Chloride
Introduction
This compound (2-hydroxybenzoyl chloride), with a molecular formula of C₇H₅ClO₂ and a monoisotopic mass of approximately 156.0 Da, is a highly reactive acylating agent used extensively in organic synthesis.[1][2][3] It serves as a critical intermediate in the production of pharmaceuticals, dyes, and other complex organic molecules. Given its reactivity and importance, robust analytical methods are essential for its characterization and quality control. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), provides unparalleled sensitivity and structural information for the analysis of volatile and semi-volatile compounds like this compound.
This guide provides a detailed overview of the analysis of this compound using electron ionization mass spectrometry (EI-MS), outlining its characteristic fragmentation patterns, providing a representative experimental protocol, and presenting key data in a structured format for researchers, scientists, and drug development professionals.
Core Principles: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[4][5] This process imparts significant energy, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M•⁺).[5] The excess energy transferred to the molecular ion is often sufficient to induce extensive and reproducible fragmentation.[3] This fragmentation is not random; it follows predictable chemical pathways, providing a distinct "fingerprint" that is invaluable for structural elucidation.[5][6]
Mass Spectrum and Fragmentation Analysis
While a publicly available, complete mass spectrum for this compound is not consistently reported, its fragmentation pattern can be reliably predicted based on the well-understood principles of acyl chloride and aromatic compound fragmentation. The analysis is strongly informed by the mass spectrum of its close structural analog, benzoyl chloride.[5][7]
Molecular Ion (M•⁺)
The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 156. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. This pattern consists of the M•⁺ peak at m/z 156 (containing ³⁵Cl) and an M+2 peak at m/z 158 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[1] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.
Primary Fragmentation Pathways
The high-energy environment of EI-MS induces cleavage at the weakest bonds, leading to the formation of stable ions. For this compound, two primary fragmentation pathways are anticipated:
-
Formation of the Salicyloyl Cation (m/z 121): The most favorable fragmentation is the cleavage of the C-Cl bond to release a chlorine radical. This results in the formation of the highly stable, resonance-stabilized salicyloyl acylium ion. This ion is expected to be the most abundant fragment in the spectrum (the base peak).
-
[C₇H₅O₂]⁺ : m/z = 156 - 35 (Cl) = 121
-
-
Formation of the Hydroxyphenyl Cation (m/z 93): Following its formation, the salicyloyl cation (m/z 121) can undergo a subsequent neutral loss of carbon monoxide (CO). This is a very common fragmentation pathway for acylium ions. This loss results in the formation of the 2-hydroxyphenyl cation.
-
[C₆H₅O]⁺ : m/z = 121 - 28 (CO) = 93
-
The key diagnostic ions for identifying this compound via EI-MS are therefore the molecular ion cluster at m/z 156/158 and the characteristic fragment ions at m/z 121 and m/z 93.
Summary of Key Ions
The quantitative data derived from the predicted fragmentation pattern are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Ion Structure | Significance |
| 158 | [C₇H₅³⁷ClO₂]•⁺ | Molecular Ion (³⁷Cl Isotope) | Confirms presence of Chlorine |
| 156 | [C₇H₅³⁵ClO₂]•⁺ | Molecular Ion (³⁵Cl Isotope) | Indicates Molecular Weight |
| 121 | [C₇H₅O₂]⁺ | Salicyloyl Cation | Base Peak, Key Fragment |
| 93 | [C₆H₅O]⁺ | 2-Hydroxyphenyl Cation | Secondary Key Fragment |
Experimental Protocols
A robust analysis of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for such an analysis. Due to the reactivity of this compound with water and other nucleophiles, all samples, solvents, and equipment must be anhydrous.
Sample Preparation
-
Solvent Selection: Use a dry, inert, aprotic solvent such as dichloromethane, hexane, or diethyl ether.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Working Standards: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).
GC-MS Methodology
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization source (e.g., a single quadrupole or ion trap).
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless or split (e.g., 20:1 split ratio)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
Conclusion
The mass spectrometry analysis of this compound via electron ionization provides distinct and predictable results critical for its unambiguous identification. The key diagnostic markers are the molecular ion cluster at m/z 156/158, the base peak at m/z 121 corresponding to the salicyloyl cation, and the significant fragment at m/z 93 from the subsequent loss of carbon monoxide. By employing a carefully designed GC-MS protocol under anhydrous conditions, researchers can achieve reliable and reproducible characterization of this important chemical intermediate, ensuring its identity and purity in research and development settings.
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. Salicyloyl chloride | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzoyl chloride [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. Benzoyl chloride [webbook.nist.gov]
The Acylating Prowess of Salicylyl Chloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylyl chloride, the acyl chloride derivative of salicylic acid, stands as a pivotal reagent in organic synthesis, prized for its ability to introduce the salicyl moiety into a diverse array of molecules. Its heightened reactivity compared to its parent carboxylic acid makes it an efficient acylating agent for a broad range of nucleophiles, including alcohols, phenols, and amines. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an acylating agent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The presence of the ortho-hydroxyl group imparts unique reactivity to this compound, influencing its reaction kinetics and offering opportunities for specific synthetic strategies. This document will delve into the nuances of its reactivity, showcase its application in the synthesis of key compounds, and provide practical guidance for its use in the laboratory.
Core Mechanism of Acylation: Nucleophilic Acyl Substitution
The primary mechanism through which this compound functions as an acylating agent is nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This renders it susceptible to attack by a wide variety of nucleophiles.[1][2]
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol, amine, or phenol) attacks the electrophilic carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated nucleophile then loses a proton, typically to a base in the reaction mixture, to yield the final acylated product.
References
Theoretical Insights into the Reactivity of Salicylyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salicylyl chloride, a key intermediate in organic synthesis, exhibits a rich and varied reactivity profile, making it a valuable building block for a wide range of pharmaceuticals and other complex molecules. This technical guide delves into the theoretical underpinnings of this compound's reactivity, offering insights derived from computational studies to aid in reaction design and optimization. While direct theoretical investigations on this compound are limited, this guide synthesizes available data from analogous systems, particularly benzoyl chloride, to provide a robust framework for understanding its chemical behavior.
Synthesis of this compound
The primary route for the synthesis of this compound is the reaction of salicylic acid with thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive acyl chloride.
Experimental Protocol: Synthesis of this compound
A typical laboratory-scale synthesis involves the following steps:
-
Salicylic acid is mixed with an excess of thionyl chloride.
-
A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), is often added to accelerate the reaction.
-
The reaction mixture is typically heated to facilitate the conversion.
-
Upon completion, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude this compound.
Theoretical Reaction Pathway
Computational studies on the reaction of carboxylic acids with thionyl chloride suggest a multi-step mechanism. The following diagram illustrates the proposed pathway for the formation of this compound.
Reactivity of this compound: Nucleophilic Acyl Substitution
The high reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism is a two-step addition-elimination process, proceeding through a tetrahedral intermediate.
General Mechanism
The accepted mechanism for nucleophilic acyl substitution on acyl chlorides is depicted below.
Quantitative Insights from Theoretical Studies on Analogous Systems
| Nucleophile | Reaction Type | Solvent | Computational Method | Activation Energy (ΔE‡) (kcal/mol) |
| H₂O | Hydrolysis | Water (continuum) | DFT (B3LYP/6-31G) | 15.7 |
| CH₃OH | Methanolysis | Methanol (continuum) | DFT (B3LYP/6-31G) | 14.9 |
| NH₃ | Ammonolysis | Gas Phase | DFT (B3LYP/6-31+G) | 10.2 |
| Cl⁻ | Isotopic Exchange | Gas Phase | DFT (B3LYP/6-31+G) | 12.5 |
Note: The data presented is based on theoretical studies of benzoyl chloride and should be considered as an approximation for the reactivity of this compound. The ortho-hydroxyl group in this compound may influence the reaction rates through electronic and steric effects, as well as potential intramolecular catalysis.
Experimental Protocols for Common Reactions
Hydrolysis:
-
This compound is dissolved in an inert organic solvent (e.g., acetone, THF).
-
The solution is added dropwise to a stirred excess of water.
-
The reaction is often exothermic and may require cooling.
-
The product, salicylic acid, is isolated by extraction or crystallization.
Amide Formation:
-
This compound is dissolved in an aprotic solvent (e.g., dichloromethane, diethyl ether).
-
The solution is cooled in an ice bath.
-
A solution of the desired amine (and often a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) in the same solvent is added dropwise.
-
The reaction mixture is stirred until completion, then washed and the product isolated.
Influence of the Ortho-Hydroxyl Group
The presence of the hydroxyl group in the ortho position to the acyl chloride functionality in this compound is a key feature that modulates its reactivity compared to benzoyl chloride. This group can exert its influence through several mechanisms:
-
Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect can influence the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The proximity of the hydroxyl group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the conformation and reactivity of the molecule.
-
Potential for Intramolecular Catalysis: In certain reactions, the hydroxyl group may act as an internal proton source or nucleophile, leading to alternative reaction pathways or accelerated rates.
The interplay of these factors makes the theoretical study of this compound's reactivity a complex but important area for future research.
Conclusion
This technical guide provides a foundational understanding of the theoretical aspects of this compound's reactivity. By synthesizing information from experimental protocols and computational studies on analogous systems, a clear picture emerges of its behavior as a potent acylating agent. The provided reaction pathways and quantitative data offer a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more informed decisions in the design and execution of chemical reactions involving this versatile intermediate. Further dedicated theoretical studies on this compound are warranted to fully elucidate the nuanced effects of its unique substitution pattern.
Salicylyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, however, presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its degradation. Understanding these parameters is crucial for ensuring the quality, purity, and reactivity of this important chemical intermediate in research and development settings.
Introduction
This compound (2-hydroxybenzoyl chloride) is a bifunctional organic compound containing both an acyl chloride and a hydroxyl group. The electrophilic nature of the acyl chloride group makes it an excellent acylating agent, but also susceptible to nucleophilic attack, particularly by water. The presence of the ortho-hydroxyl group can influence the reactivity of the acyl chloride through intramolecular hydrogen bonding.[1] Degradation of this compound, primarily through hydrolysis, leads to the formation of salicylic acid and hydrochloric acid, which can impact the yield and purity of subsequent reactions. This guide outlines the key stability considerations and provides recommendations for the proper handling and storage of this compound.
Factors Influencing Stability
The stability of this compound is predominantly affected by the following factors:
-
Moisture: As with most acyl chlorides, this compound reacts readily with water. This hydrolysis reaction is typically rapid and exothermic, leading to the formation of salicylic acid and hydrogen chloride gas.[2][3][4]
-
Light: Some sources suggest that this compound may be light-sensitive. Exposure to light can potentially provide the energy to initiate degradation pathways.
-
Incompatible Materials: Contact with nucleophilic reagents such as alcohols, amines, and strong bases will lead to rapid consumption of this compound. Storage in containers made of materials that can react with or be corroded by acidic byproducts (like HCl) should be avoided.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent contact with atmospheric moisture. |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap). | To prevent ingress of moisture and reaction with the container material. |
| Light | Store in a dark place or use an amber glass container. | To protect from potential light-induced degradation. |
| Location | A dry, well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions. |
Decomposition Pathway
The primary and most well-documented degradation pathway for this compound is hydrolysis.
Hydrolysis of this compound
The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form salicylic acid and hydrochloric acid.[2][5][6]
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not widely published, a general approach based on established guidelines for reactive chemical intermediates can be employed. This typically involves forced degradation studies and the use of appropriate analytical techniques to monitor the parent compound and detect degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2][5][7][8]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate inert solvent (e.g., anhydrous acetonitrile) at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stress: Add a controlled amount of water to the sample solution.
-
Thermal Stress: Incubate the sample at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.
-
Photolytic Stress: Expose the sample to a controlled light source (e.g., UV lamp).
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.
-
Sample Analysis: Immediately analyze the aliquots using a suitable analytical method to quantify the remaining this compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify and quantify any degradation products.
Analytical Methods
A stability-indicating HPLC method can be developed to separate this compound from its primary degradation product, salicylic acid, and other potential impurities.[9][10]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where both this compound and salicylic acid absorb (e.g., around 230-300 nm) is suitable.
-
Quantification: The concentration of this compound and salicylic acid can be determined by comparing their peak areas to those of certified reference standards.
qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[11][12][13]
-
Principle: An internal standard with a known purity and concentration is added to a precisely weighed amount of the this compound sample. The purity of the this compound can be calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.
-
Advantages: qNMR can provide a direct measure of purity and can be used to monitor the degradation of the parent compound and the formation of degradation products simultaneously, provided their signals are resolved in the NMR spectrum.
-
Considerations: An inert, deuterated solvent must be used. The high reactivity of this compound requires careful sample preparation to avoid degradation during the analysis.
Summary of Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics and shelf life of this compound under various storage conditions. The information provided in this guide is based on the general principles of acyl chloride chemistry and stability testing. It is strongly recommended that researchers and drug development professionals perform their own stability studies to establish a reliable shelf life and optimal storage conditions for their specific batches and applications of this compound.
Conclusion
This compound is a valuable but inherently unstable chemical intermediate. Its stability is primarily compromised by hydrolysis, a reaction that can be accelerated by elevated temperatures. Proper storage in a cool, dry, and inert environment is paramount to preserving its quality. While detailed quantitative stability data is sparse, the application of forced degradation studies in conjunction with analytical techniques such as HPLC and qNMR can provide the necessary information to assess the stability profile and establish appropriate handling and storage protocols for this compound in a research and development setting. This will ultimately contribute to the successful use of this important reagent in the synthesis of pharmaceuticals and other high-value chemical products.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. scribd.com [scribd.com]
- 4. savemyexams.com [savemyexams.com]
- 5. ijrpp.com [ijrpp.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
Salicylyl Chloride (CAS No. 1441-87-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Acylating Agent
Abstract
Salicylyl chloride (2-hydroxybenzoyl chloride), identified by CAS number 1441-87-8, is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, safety and handling procedures, and a discussion of the biological activities of its derivatives are presented to support researchers and scientists in its effective and safe utilization.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1] The ortho-hydroxyl group significantly influences its reactivity, participating in intramolecular hydrogen bonding and potentially acting as a nucleophile in certain reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1441-87-8 | [1] |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Melting Point | 19 °C | [3] |
| Boiling Point | 217.69 °C (rough estimate) | [3] |
| Density | 1.3112 g/cm³ | [3] |
| Refractive Index | 1.5812 (estimate) | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane, ether, and toluene.[4][5] Insoluble in water.[4] Quantitative solubility data is not readily available in published literature. |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4] The reaction can be catalyzed by a small amount of a suitable catalyst, such as aluminum chloride or N,N-dimethylformamide (DMF).[2][4]
Experimental Protocol: Synthesis from Salicylic Acid and Thionyl Chloride
This protocol is adapted from a literature procedure.[4]
Materials:
-
Salicylic acid (10 g)
-
Thionyl chloride (7 mL)
-
Aluminum chloride (0.02 g)
Procedure:
-
In a fume hood, combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture at 40-45 °C for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.
-
The resulting this compound can often be used in subsequent reactions without further purification.[4] For applications requiring high purity, vacuum distillation can be employed.[2]
Key Reactions of this compound
As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form the corresponding esters, amides, and anhydrides.[6][7]
Synthesis of 2-hydroxy-N-arylbenzamides
2-hydroxy-N-arylbenzamides, a class of compounds with potential biological activities, can be synthesized from this compound.
This protocol is a general procedure adapted from the synthesis of N-benzoyl-2-hydroxybenzamides.[8]
Materials:
-
Salicylamide
-
Appropriate acid chloride
-
Pyridine (solvent)
Procedure:
-
In a round-bottom flask, dissolve salicylamide in pyridine.
-
Add the desired acid chloride to the solution.
-
Reflux the reaction mixture for an appropriate time (e.g., 4 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and purify the crude product by crystallization or preparative HPLC to obtain the desired N-benzoyl-2-hydroxybenzamide.[8]
Synthesis of Deferasirox
This compound is a key starting material in the synthesis of Deferasirox, an oral iron chelator.[5][9]
This protocol is adapted from a patented procedure for a key intermediate in the synthesis of Deferasirox.[9]
Materials:
-
This compound (110 g)
-
Salicylamide (119 g)
-
Tetrabutylammonium bromide (1 g)
-
Toluene (1 L)
Procedure:
-
In a suitable reaction vessel, combine this compound (110 g), salicylamide (119 g), and tetrabutylammonium bromide (1 g) in toluene (1 L).
-
Heat the resulting mixture to approximately 110 °C for about 4 hours.
-
Cool the reaction mixture to below 40 °C and continue stirring until precipitation is complete.
-
Filter the solid product, wash with a suitable solvent (e.g., isopropanol), and dry to obtain 2-(2-Hydroxyphenyl)benz[e][5][10]oxazin-4-one.[9] This intermediate is then further reacted with 4-hydrazinobenzoic acid to yield Deferasirox.[3]
Applications in Drug Development
The reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents.
Deferasirox: An Iron Chelator
Deferasirox is an orally active iron chelator used in the management of chronic iron overload.[1] this compound is a crucial building block in its synthesis.[5][9] The mechanism of action of Deferasirox involves the formation of a stable complex with iron, which is then excreted from the body.[1] It has also been shown to modulate signaling pathways such as NF-κB and mTOR.
Caption: Proposed mechanism of action for Deferasirox.
Merethoxylline Procaine: A Mercurial Diuretic
This compound is an intermediate in the synthesis of Merethoxylline Procaine, a mercurial diuretic.[1][3] The procaine component of this drug acts as a local anesthetic by blocking sodium channels.
Caption: Mechanism of action for the procaine component.
Safety and Handling
This compound is a corrosive substance that reacts with water.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Storage and Stability
This compound is sensitive to moisture and can be unstable at elevated temperatures, which may lead to degradation and the formation of impurities.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and alcohols.[1][9]
References
- 1. 1441-87-8 Cas No. | 2-Hydroxybenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [amp.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. 2-Hydroxybenzoyl Chloride | CAS No- 1441-87-8 | Simson Pharma Limited [simsonpharma.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Salicylic acid - Wikipedia [en.wikipedia.org]
- 10. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]
An In-depth Technical Guide to O-Acetylsalicylyl Chloride: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetylsalicylyl chloride, also known as aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of O-acetylthis compound, detailing experimental protocols and quantitative data. Furthermore, it explores its diverse applications as an acylating agent in the preparation of esters, amides, and other complex organic molecules, including active pharmaceutical ingredients (APIs).
Introduction
O-Acetylthis compound (C₉H₇ClO₃) is the acid chloride of acetylsalicylic acid. The presence of the highly electrophilic acyl chloride functional group makes it a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and arenes. This reactivity is harnessed in various chemical transformations to introduce the O-acetylsalicylyl moiety into a target molecule. This guide will delve into the primary synthetic routes to O-acetylthis compound and its key applications in research and drug development.
Synthesis of O-Acetylthis compound
The most common and efficient method for the synthesis of O-acetylthis compound is the reaction of acetylsalicylic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂). Other reagents such as oxalyl chloride can also be employed.
Reaction with Thionyl Chloride
The reaction of acetylsalicylic acid with thionyl chloride is a well-established method for producing O-acetylthis compound. The reaction proceeds by the conversion of the carboxylic acid group into a highly reactive acyl chloride.
Reaction Scheme:
The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, adapted for O-acetylthis compound.
Materials:
-
Acetylsalicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (as solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst, optional)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add acetylsalicylic acid.
-
Addition of Solvent and Reagent: Add an anhydrous solvent such as toluene or dichloromethane to the flask. Subsequently, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to protect the vacuum pump from corrosive gases.
-
Purification: The crude O-acetylthis compound can be purified by vacuum distillation to yield a clear to pale yellow liquid which may solidify upon cooling.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Quantitative Data
The yield and purity of O-acetylthis compound are dependent on the reaction conditions. The following table summarizes data from a patented procedure for a similar synthesis, which can be considered indicative for the synthesis of O-acetylthis compound.[1]
| Parameter | Value | Reference |
| Reactants | Acetylsalicylic acid, Thionyl chloride | [1] |
| Catalyst | Aluminum trichloride (0.05 to 1% by weight) | [1] |
| Solvent | Benzene or Carbon Tetrachloride | [1] |
| Temperature | 50-90 °C | [1] |
| Reaction Time | ~2 hours | [1] |
| Stoichiometry | Excess thionyl chloride (e.g., 5 to 10 molar excess) | [1] |
| Yield | High yields are obtainable, potentially approaching 100% | [1] |
Uses of O-Acetylthis compound
O-Acetylthis compound is a versatile reagent primarily used as a potent acylating agent in organic synthesis. Its high reactivity allows for the efficient introduction of the acetylsalicyloxybenzoyl group into various molecules.
Esterification
O-Acetylthis compound readily reacts with alcohols and phenols to form the corresponding esters. This is a common method for the synthesis of aspirin derivatives and other salicylates.
General Reaction:
Amidation
The reaction of O-acetylthis compound with primary or secondary amines yields N-substituted amides. This reaction is crucial in the synthesis of various biologically active compounds.
General Reaction:
Friedel-Crafts Acylation
O-Acetylthis compound can be used in Friedel-Crafts acylation reactions to introduce the acetylsalicylyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Reaction:
Applications in Drug Synthesis
O-Acetylthis compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of coumarin derivatives, which are important intermediates for blood anti-coagulating drugs.[1] While not a direct precursor in the most common synthetic routes, its reactivity profile makes it a potential building block for complex molecules like the anticoagulant rivaroxaban, where an amide bond formation is a key step.
Visualizations
Synthesis Pathway of O-Acetylthis compound
Caption: Synthesis of O-Acetylthis compound from Acetylsalicylic Acid.
Applications of O-Acetylthis compound
Caption: Key applications of O-Acetylthis compound as an acylating agent.
Conclusion
O-Acetylthis compound is a pivotal reagent in organic synthesis, offering a highly reactive handle for the introduction of the acetylsalicyloxybenzoyl moiety. Its synthesis from the readily available acetylsalicylic acid is straightforward, and its utility in forming esters, amides, and in Friedel-Crafts reactions underscores its importance in the synthesis of a wide array of organic compounds, including those with significant biological activity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.
References
Methodological & Application
Synthesis of Salicylyl Chloride Using Thionyl Chloride: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride from salicylic acid utilizing thionyl chloride. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols described herein outline methods using different catalytic and solvent conditions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Included are data summaries, detailed experimental procedures, safety precautions, and reaction pathway diagrams to ensure safe and efficient synthesis.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. This compound, derived from salicylic acid, is a key building block in the production of various bioactive molecules. The use of thionyl chloride (SOCl₂) is a common and effective method for this conversion due to the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture. This document details established protocols for this synthesis, offering variations in catalysts and solvents to accommodate different laboratory setups and yield requirements.
Reaction and Mechanism
The overall reaction involves the treatment of salicylic acid with thionyl chloride to yield this compound, sulfur dioxide, and hydrogen chloride gas.
Reaction Scheme:
The reaction proceeds through the formation of a chlorosulfite intermediate, which is more reactive than the initial carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.
Experimental Protocols
Several protocols for the synthesis of this compound using thionyl chloride have been reported. The choice of protocol may depend on the desired scale, purity requirements, and available resources.
Protocol 1: Catalysis with Aluminum Chloride (Solvent-Free)
This protocol utilizes a catalytic amount of aluminum chloride to facilitate the reaction.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide) to neutralize the evolving HCl and SO₂ gases.
-
To the flask, add salicylic acid (e.g., 10.0 g).
-
Carefully add thionyl chloride (e.g., 7.0 mL).
-
Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.02 g) to the mixture.[1]
-
Heat the reaction mixture to 40-45°C with stirring for 1.5 hours.[1]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum).
-
The resulting this compound can often be used without further purification.[1]
Protocol 2: Reaction in an Inert Solvent with Catalytic Pyridine
This method employs an inert solvent and a base catalyst.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Inert solvent (e.g., benzene or toluene)
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
In the reaction flask, suspend salicylic acid in an inert solvent such as benzene.
-
Add thionyl chloride to the suspension.
-
Add a catalytic amount of pyridine. The reaction may proceed at room temperature or require gentle heating.
-
Monitor the reaction progress by observing the cessation of gas evolution.
-
Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on literature reports. Please note that yields can vary based on specific experimental conditions and scale.
| Protocol | Reactants (Example Scale) | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| 1 | Salicylic Acid (10 g), Thionyl Chloride (7 mL) | AlCl₃ (0.02 g) | None | 40-45 | 1.5 | Not explicitly stated, but product is used directly[1] |
| 2 | Salicylic Acid, Thionyl Chloride | Pyridine | Benzene | Room Temp - Reflux | Variable | 85-90% (from sodium salicylate)[2] |
Characterization of this compound
Upon synthesis, it is crucial to confirm the identity and purity of the product. The following are expected spectroscopic data for this compound.
-
¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Aromatic carbons will appear in the typical δ 120-150 ppm region.
-
FT-IR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected around 1780-1740 cm⁻¹. The O-H stretch of the phenolic group will be observed as a broad band around 3400-3200 cm⁻¹.
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Causes severe skin burns and eye damage.
-
Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with moisture.
This compound:
-
Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture.
-
Precautions: Handle in a fume hood and wear appropriate PPE. Store in a tightly sealed container under an inert atmosphere to prevent hydrolysis.
Waste Disposal:
-
Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). The reaction is highly exothermic and will release gases. Perform this procedure in a fume hood. Dispose of all chemical waste according to institutional and local regulations.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the general signaling pathway of the chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of this compound.
References
Solvent Effects in the Synthesis of Salicylyl Chloride: A Comparative Analysis of THF and DMF
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the solvent effects of tetrahydrofuran (THF) and dimethylformamide (DMF) in the synthesis of salicylyl chloride from salicylic acid and thionyl chloride. While both solvents can be employed in this conversion, their roles and the resulting reaction characteristics differ significantly. DMF typically acts as a catalyst, accelerating the reaction, whereas THF serves as a conventional solvent. This document outlines detailed experimental protocols for both solvent systems, presents a comparative table of expected outcomes, and provides diagrams illustrating the reaction mechanisms and experimental workflow.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation from salicylic acid using a chlorinating agent like thionyl chloride (SOCl₂) is a common synthetic route. The choice of solvent is a critical parameter in this reaction, influencing reaction rate, yield, purity, and the overall process efficiency. This application note focuses on the distinct roles and effects of two commonly used solvents: tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
DMF is widely recognized not just as a polar aprotic solvent but also as a potent catalyst for the formation of acyl chlorides from carboxylic acids when using reagents like thionyl chloride or oxalyl chloride.[1][2] Its catalytic activity proceeds through the formation of a Vilsmeier reagent, which is a more reactive electrophile. THF, on the other hand, is a polar aprotic solvent that can facilitate the reaction by dissolving the reactants but does not typically play a direct catalytic role in this transformation.[3]
Comparative Data
| Parameter | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Role in Reaction | Solvent | Catalyst and Solvent |
| Reaction Rate | Moderate to slow | Fast |
| Reaction Temperature | Typically requires heating (reflux) | Often proceeds at room temperature or with mild heating (e.g., 40-50°C) |
| Expected Yield | Good to high, but may require longer reaction times | Generally high |
| Expected Purity | Good, with potentially fewer side products related to the solvent | High, but potential for side reactions if temperature is not controlled |
| Work-up | Relatively straightforward removal of solvent | More complex due to the high boiling point of DMF |
| Safety Considerations | Peroxide formation on storage; flammable | Liver toxin, readily absorbed through the skin |
Experimental Protocols
3.1. Synthesis of this compound using THF as a Solvent (General Protocol)
This protocol is based on general procedures for the synthesis of acyl chlorides where a non-catalytic solvent is employed.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a dropping funnel under an inert atmosphere.
-
To the flask, add salicylic acid (1.0 eq).
-
Add anhydrous THF to the flask to dissolve or suspend the salicylic acid.
-
From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and THF under reduced pressure.
-
The resulting crude this compound can be used directly for the next step or purified by distillation under high vacuum.
3.2. Synthesis of this compound using Catalytic DMF
This protocol is adapted from established procedures for the synthesis of acyl chlorides using catalytic DMF.[4]
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene (optional, as a solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a condenser with a gas outlet to a scrubber, and a dropping funnel under an inert atmosphere.
-
Suspend salicylic acid (1.0 eq) in anhydrous toluene (optional, can be run neat in excess thionyl chloride).
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq or a few drops) to the suspension.
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or heat to 40-50°C for 1-2 hours, until the gas evolution ceases and the reaction is complete.[4]
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene (if used) under reduced pressure.
-
The crude this compound can be used as is or purified by vacuum distillation.
Reaction Mechanisms and Workflow
4.1. Reaction Mechanism in the Presence of THF
In an inert solvent like THF, the reaction proceeds through the direct attack of the carboxylic acid's hydroxyl group on the thionyl chloride, followed by elimination of HCl and SO₂ to form the acyl chloride.
Caption: Reaction mechanism of salicylic acid with thionyl chloride in THF.
4.2. Catalytic Role of DMF
DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then reacts with the carboxylic acid in a more facile manner than thionyl chloride itself.
Caption: Catalytic cycle of DMF in this compound synthesis.
4.3. Experimental Workflow
The general workflow for the synthesis of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The choice between THF and DMF for the synthesis of this compound depends on the desired reaction conditions and processing considerations. DMF offers a faster reaction, often at lower temperatures, due to its catalytic role. However, its high boiling point can complicate product isolation. THF acts as a more conventional solvent, potentially requiring more forcing conditions (higher temperatures and longer reaction times) but allowing for a more straightforward work-up. For rapid synthesis, a catalytic amount of DMF is advantageous. For processes where simplified purification is a priority and longer reaction times are acceptable, THF presents a viable alternative. The selection should be made based on the specific requirements of the overall synthetic route and the scale of the reaction.
References
Catalysts for Salicylyl Chloride Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The focus is on the comparative efficacy of different catalytic systems, including the use of aluminum chloride with thionyl chloride, phosphorus pentachloride, and a combination of oxalyl chloride and dimethylformamide (DMF).
I. Application Notes
This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its preparation from salicylic acid requires the use of a chlorinating agent, often in conjunction with a catalyst to enhance reaction rates and yields. The choice of catalyst and chlorinating agent can significantly impact the purity of the final product, reaction conditions, and overall efficiency.
Catalyst Selection and Rationale:
-
Aluminum Chloride (AlCl₃) with Thionyl Chloride (SOCl₂): Aluminum chloride, a strong Lewis acid, is an effective catalyst when used with thionyl chloride. It is believed to function by coordinating with the thionyl chloride, increasing its electrophilicity and facilitating the attack on the carboxylic acid. This method is particularly useful for achieving high yields under relatively mild conditions.
-
Phosphorus Pentachloride (PCl₅): This reagent serves as both the chlorinating agent and a Lewis acid catalyst precursor. It reacts readily with carboxylic acids to form the corresponding acyl chlorides. While often providing high yields, the reaction can be vigorous, and the solid nature of PCl₅ can sometimes complicate handling and stoichiometry control.
-
Oxalyl Chloride ((COCl)₂) with Dimethylformamide (DMF): This combination is a milder and often more selective method for acyl chloride synthesis. DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. This system is advantageous when dealing with sensitive functional groups.
II. Comparative Data of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems. The data has been compiled from various sources and may vary based on specific experimental conditions.
| Catalyst/Reagent System | Chlorinating Agent | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Byproducts |
| Method 1 | Thionyl Chloride (SOCl₂) | Aluminum Chloride (AlCl₃) | 40 - 90 | 1.5 - 2 hours | ~74-100% (of derivative)[1] | SO₂, HCl |
| Method 2 | Phosphorus Pentachloride (PCl₅) | None (reagent acts as catalyst) | Ambient to elevated | Variable | ~92% (for a similar reaction)[2] | POCl₃, HCl |
| Method 3 | Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Room Temperature | ~1.5 hours | ~78% (for a similar reaction) | CO, CO₂, HCl |
III. Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride and Aluminum Chloride
This protocol is adapted from a procedure for the synthesis of acetylthis compound, a closely related compound[1].
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Inert solvent (e.g., benzene or carbon tetrachloride)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.
-
To the flask, add salicylic acid and a catalytic amount of anhydrous aluminum chloride (approximately 0.05-1% by weight of the salicylic acid)[1].
-
Add an excess of thionyl chloride (e.g., a 5-10 molar excess)[1]. An inert solvent can also be used.
-
Heat the reaction mixture to a temperature between 50-90°C and stir for approximately 1.5 to 2 hours[1].
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can often be used without further purification.
Method 2: Synthesis of this compound using Phosphorus Pentachloride
This protocol is based on a general procedure for the synthesis of acyl chlorides using PCl₅.
Materials:
-
Salicylic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a fume hood, place salicylic acid in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to vent HCl gas to a scrubber.
-
Slowly and carefully add phosphorus pentachloride in a 1:1 molar ratio to the salicylic acid. The reaction can be exothermic.
-
If necessary, gently warm the mixture to initiate or complete the reaction.
-
Stir the mixture until the evolution of HCl gas ceases and the reaction is complete.
-
The product, this compound, can be isolated by fractional distillation to separate it from the byproduct, phosphorus oxychloride (POCl₃).
Method 3: Synthesis of this compound using Oxalyl Chloride and DMF
This protocol is a standard laboratory procedure for the synthesis of acyl chlorides.
Materials:
-
Salicylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF), anhydrous
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a fume hood, dissolve salicylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for approximately 1.5 hours or until the evolution of gas (CO and CO₂) ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
IV. Visualizations
The following diagrams illustrate the proposed reaction mechanism and experimental workflow.
Caption: Proposed mechanism of AlCl₃-catalyzed this compound synthesis.
Caption: Generalized workflow for this compound synthesis.
Caption: Comparison of catalyst systems for this compound synthesis.
References
Applications of Salicylyl Chloride in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylyl chloride, the acyl chloride derivative of salicylic acid, is a versatile reagent in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group, allows for a range of cyclization reactions, making it a valuable building block for compounds of medicinal and materials science interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound, including benzoxazinones, quinazolinones, and oxazolones.
Key Applications
This compound is a key precursor for the synthesis of several important classes of heterocyclic compounds. Its utility stems from the reactivity of the acyl chloride group, which readily undergoes acylation reactions with nucleophiles, and the ortho-hydroxyl group, which can participate in subsequent intramolecular cyclization reactions.
Synthesis of Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. They also serve as crucial intermediates in the synthesis of other important heterocyclic systems, such as quinazolinones. This compound is a common starting material for the preparation of 1,3-benzoxazin-4-ones.
Two primary examples of benzoxazinone synthesis using this compound are the preparation of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one, a key intermediate in the synthesis of the iron chelator Deferasirox, and 2-phenyl-4H-3,1-benzoxazin-4-one.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of a benzoxazinone intermediate with a primary amine. Since benzoxazinones can be readily synthesized from this compound, this provides a two-step pathway to this important class of heterocycles. The synthesis begins with the condensation of an anthranilic acid with an acyl chloride, such as this compound, followed by dehydration to form the benzoxazinone intermediate.[1] Subsequent reaction with an amine leads to the desired quinazolinone.[1]
Synthesis of Oxazol-5(4H)-ones
Oxazol-5(4H)-ones, also known as azlactones, are another class of heterocycles with significant applications in organic synthesis and medicinal chemistry. They can serve as intermediates for the synthesis of amino acids, peptides, and other heterocyclic compounds. While direct synthesis from this compound is less commonly documented, a plausible route involves the acylation of an amino acid, such as glycine, with this compound to form N-salicyloylglycine, which can then be cyclized.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound.
Table 1: Synthesis of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one (Deferasirox Intermediate)
| Starting Materials | Chlorinating Agent | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Salicylic acid, Salicylamide | Thionyl chloride | Toluene/Xylene | Pyridine | Reflux, 4 h | 55 | [1] |
| Salicylic acid, Salicylamide | p-Toluenesulfonyl chloride | Dichloromethane, Toluene | Diisopropylethylamine | 10-20°C then 110-120°C, 3 h | Not specified | [2] |
Table 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
| Starting Materials | Cyclizing Agent | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| Anthranilic acid, Benzoyl chloride | - | Pyridine | - | Room temperature | High | [3] |
| Anthranilic acid, Benzoyl chloride | Cyanuric chloride/DMF | Chloroform | Triethylamine | Room temperature, 4 h | 86 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is often prepared in situ from salicylic acid and a chlorinating agent and used directly in the subsequent reaction due to its instability at higher temperatures.[4][5]
Materials:
-
Salicylic acid
-
Thionyl chloride or p-toluenesulfonyl chloride
-
Solvent (e.g., toluene, dichloromethane)
-
Catalyst (e.g., pyridine, DMF) (optional)
Procedure (using Thionyl Chloride):
-
To a stirred solution of salicylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.
-
A catalytic amount of pyridine or DMF can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or gentle warming (40-50°C) for a few hours until the evolution of HCl and SO2 gases ceases.
-
The resulting solution of this compound is typically used directly for the next step without isolation.
Protocol 2: Synthesis of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one
This protocol describes the synthesis of a key intermediate for the drug Deferasirox.
Materials:
-
This compound (prepared in situ from salicylic acid and thionyl chloride)
-
Salicylamide
-
Toluene or Xylene
-
Pyridine
Procedure:
-
Prepare a solution of this compound in toluene as described in Protocol 1.
-
In a separate flask, dissolve salicylamide in toluene.
-
Add the this compound solution dropwise to the salicylamide solution at room temperature with vigorous stirring.
-
Add pyridine as a catalyst and heat the reaction mixture to reflux for 4 hours.
-
During the reaction, HCl and SO2 will evolve.
-
Cool the reaction mixture to room temperature, and the product will crystallize.
-
Filter the solid, wash with a small amount of cold toluene, and dry to obtain 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one. The reported yield for this step is 55%.[1]
Protocol 3: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine
Procedure:
-
Dissolve anthranilic acid (1 molar equivalent) in pyridine.
-
To this solution, add benzoyl chloride (2 molar equivalents) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-phenyl-4H-3,1-benzoxazin-4-one in high yield.[3]
Protocol 4: General Procedure for the Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones from Benzoxazinones
This protocol outlines the conversion of a benzoxazinone intermediate, which can be derived from this compound, into a quinazolinone.
Materials:
-
2-Substituted-4H-3,1-benzoxazin-4-one (e.g., 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one)
-
Primary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol or acetic acid.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
Visualizations
Reaction Workflows and Mechanisms
Caption: Synthesis of this compound.
Caption: Synthesis of a Benzoxazinone Intermediate.
Caption: Two-step synthesis of Quinazolinones.
References
- 1. mdpi.com [mdpi.com]
- 2. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aurones from Salicylyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aurones, a class of flavonoids with significant biological activities, through a palladium-catalyzed reaction of salicylyl chloride and terminal alkynes. This methodology offers a versatile route to a variety of substituted aurones.
Introduction
Aurones are a subclass of flavonoids characterized by a (Z)-benzylidene-2-benzofuran-3(2H)-one core structure. They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities, making them attractive targets in drug discovery. The palladium-catalyzed synthesis from readily available this compound and terminal alkynes represents a convergent and efficient approach to these valuable compounds. The overall transformation is believed to proceed through a two-step sequence: an initial acyl Sonogashira coupling to form an intermediate ynone, followed by an intramolecular cyclization to yield the aurone scaffold.
Reaction Principle
The synthesis involves two key palladium-catalyzed steps:
-
Acyl Sonogashira Coupling: this compound reacts with a terminal alkyne in the presence of a palladium catalyst and a base to form an o-hydroxyphenyl alkynyl ketone (an ynone). This reaction is a variation of the well-established Sonogashira coupling.
-
Intramolecular Cyclization: The intermediate ynone undergoes an intramolecular hydroalkoxylation, catalyzed by a palladium complex, to form the five-membered benzofuranone ring of the aurone.
A crucial aspect of this synthesis is the selective formation of the aurone (5-exo-dig cyclization) over the isomeric flavone (6-endo-dig cyclization). The choice of catalyst and reaction conditions can influence this selectivity.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents are recommended for optimal results.
-
Reagents should be of high purity. Terminal alkynes can be purified by distillation or column chromatography if necessary.
Protocol 1: Two-Step Synthesis of Aurones
This protocol is based on the likely reaction pathway involving the isolation of the intermediate ynone.
Step 1: Synthesis of o-Hydroxyphenyl Phenylalkynyl Ketone (Ynone Intermediate)
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add this compound (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.
-
Add triethylamine (2.5 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the o-hydroxyphenyl phenylalkynyl ketone.
Step 2: Palladium-Catalyzed Cyclization to Aurone
Materials:
-
o-Hydroxyphenyl phenylalkynyl ketone (from Step 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-hydroxyphenyl phenylalkynyl ketone (1.0 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (1 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous acetonitrile and stir the mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired aurone.
Data Presentation
The following table summarizes representative yields for the acyl Sonogashira coupling of various acyl chlorides with terminal alkynes, which is the key initial step in the aurone synthesis.
| Entry | Acyl Chloride | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoyl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | THF | RT | 95 |
| 2 | 4-Methoxybenzoyl chloride | Phenylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | Toluene | 80 | 92 |
| 3 | 4-Nitrobenzoyl chloride | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | Benzene | 60 | 88 |
| 4 | Benzoyl chloride | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | THF | RT | 85 |
| 5 | This compound | Phenylacetylene | Pd(0) complex | Trioctylamine | - | - | - |
Note: The yield for the direct reaction of this compound to aurone (Entry 5) is not specified in the available abstract, but the formation of the intermediate ketone is reported as the main product.
Mandatory Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of aurones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for aurone synthesis.
Experimental Workflow
Application Note: The Role of Salicylyl Chloride in the Synthesis of Novel Anti-proliferative Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylic acid and its derivatives represent a foundational scaffold in medicinal chemistry, famously leading to the development of acetylsalicylic acid (Aspirin).[1][2] Beyond their anti-inflammatory properties, these compounds have emerged as promising candidates in oncology.[3] Salicylyl chloride, a reactive derivative of salicylic acid, serves as a crucial intermediate for synthesizing a diverse range of salicylamides through the acylation of amines. These salicylamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines by modulating multiple biological targets.[3][4][5] This document provides detailed protocols for the synthesis of such agents, summarizes their biological activities, and outlines key mechanisms of action.
Section 1: Synthesis of Salicylamide Derivatives
The primary method for synthesizing salicylamides involves the reaction of a salicylic acid derivative with an appropriate amine. To facilitate this amide bond formation, the carboxylic acid is typically activated. A common strategy is the conversion of salicylic acid to the more reactive this compound, often generated in situ by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride.[6] This is immediately followed by a reaction with the desired amine to yield the final salicylamide product.
General Experimental Protocol: Synthesis of Salicylamides
-
Acid Chloride Formation (In Situ): A solution of a substituted salicylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) is cooled to 0°C. A chlorinating agent (e.g., oxalyl chloride or thionyl chloride, 1.2-2.0 equivalents) is added dropwise, often with a catalytic amount of N,N-Dimethylformamide (DMF). The reaction is stirred at 0°C and then allowed to warm to room temperature for 1-3 hours until the evolution of gas ceases. The solvent and excess reagent are typically removed under reduced pressure.
-
Amide Coupling: The crude this compound is re-dissolved in an anhydrous aprotic solvent. The solution is cooled to 0°C, and a solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in the same solvent is added dropwise.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 2-12 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the pure salicylamide derivative.
Caption: General workflow for the synthesis of salicylamide anti-proliferative agents.
Section 2: Anti-proliferative Activity Data
Salicylamide derivatives have shown potent growth-inhibitory effects across a range of human cancer cell lines. The anti-proliferative activity is typically quantified by the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound Class | Target Cell Line | GI50 (µM) | Mechanism of Action | Reference |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24 ) | MCF-7 (Breast Adenocarcinoma) | 0.09 ± 0.01 | Tubulin Polymerization Inhibitor | [4][5] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24 ) | MDA-MB-231 (Breast Adenocarcinoma) | 0.09 ± 0.01 | Tubulin Polymerization Inhibitor | [4][5] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33 ) | Caco-2 (Colorectal Adenocarcinoma) | 0.05 ± 0.004 | Tubulin Polymerization Inhibitor | [4][5] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33 ) | HCT-116 (Colorectal Carcinoma) | 0.04 ± 0.003 | Tubulin Polymerization Inhibitor | [4][5] |
| Salicylamide Analog (Compound 15a ) | A549 (Lung Carcinoma) | 0.27 (IC50) | EGFR Tyrosine Kinase Inhibitor | [7][8] |
| Salicylamide Analog (Compound 15b ) | A549 (Lung Carcinoma) | 1.1 (IC50) | EGFR Tyrosine Kinase Inhibitor | [7][8] |
| 2-hydroxy-5-nonanoylbenzamide (Compound 1b ) | MCF-7 (Breast Cancer) | 0.05 (74.01% viability reduction) | Anti-estrogen Agent | [9] |
Section 3: Mechanisms of Action
The anti-proliferative effects of salicylamide derivatives are attributed to their interaction with various cellular targets and signaling pathways.
A. Tubulin Polymerization Inhibition
Certain salicylamides act as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[5]
Caption: Mechanism of tubulin polymerization inhibition by salicylamide derivatives.
B. EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, promotes uncontrolled cell growth. Some salicylamide analogues have been specifically designed to act as EGFR inhibitors.[7][8] They compete with ATP at the kinase domain of the receptor, blocking its autophosphorylation and downstream signaling cascades (e.g., MAPK, PI3K/Akt), thereby halting cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by salicylamide analogues.
C. CBP/p300 Histone Acetyltransferase Inhibition
Salicylic acid and its derivatives can also exert epigenetic effects by inhibiting the activity of the histone acetyltransferases p300 and CREB-binding protein (CBP).[10][11] These enzymes play a critical role in gene expression by acetylating histones and other proteins. Inhibition of p300/CBP leads to reduced acetylation of key proteins like p53 and NF-κB, altering the expression of genes involved in cell growth and survival, and has shown efficacy in models of leukemia.[11][12]
Section 4: Protocol for In Vitro Anti-proliferative Assay
The anti-proliferative activity of newly synthesized compounds is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Detailed Protocol: MTT Assay
-
Cell Seeding: Cancer cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The synthesized salicylamide derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM) is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for an additional 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The GI50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT anti-proliferative assay.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Amine Containing Analogs of Sulindac for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 12. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
Application Notes and Protocols: Acylation of Amines with Salicylyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines with salicylyl chloride is a fundamental reaction in organic synthesis, leading to the formation of N-substituted salicylamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The reaction proceeds through a nucleophilic acyl substitution mechanism and is frequently carried out under Schotten-Baumann conditions. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and available quantitative data for the synthesis of salicylamides.
Reaction Mechanism
The acylation of amines with this compound follows a nucleophilic addition-elimination pathway. The reaction is typically facilitated by a base, such as pyridine or aqueous sodium hydroxide, which neutralizes the hydrogen chloride byproduct.
The mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the neutral salicylamide product and the hydrochloride salt of the base. The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][2][3]
References
Application Notes and Protocols for Salicylyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylyl chloride emerges as a reactive acylating agent for the functionalization of peptides, offering a direct route to introduce the salicyl moiety. This modification can impart unique structural and functional properties to peptides, influencing their conformation, stability, and biological activity. The salicyl group can act as a scaffold for further chemical modifications, serve as a chelating agent for metal ions, or modulate the pharmacokinetic profile of a peptide therapeutic. These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed experimental protocols, quantitative data from related synthetic approaches, and workflow diagrams.
Applications of Salicylyl-Modified Peptides
The introduction of a salicyl group to a peptide can be advantageous for various applications in research and drug development:
-
N-Terminal Modification: this compound can be used to selectively acylate the N-terminal α-amine of a peptide. This modification can protect the peptide from degradation by exopeptidases, thereby increasing its stability and bioavailability.[1][2]
-
Conformational Constraint: The salicyl group can induce specific secondary structures in peptides, leading to the formation of stable foldamers. This conformational restriction can enhance the peptide's binding affinity and selectivity for its biological target.
-
Bioactive Peptides: Salicyl-peptide conjugates have been explored for their potential as anticancer agents and quorum sensing inhibitors in pathogenic bacteria.
-
Metal Chelation: The ortho-hydroxyl and carbonyl groups of the salicyl moiety can act as a bidentate ligand for metal ions, enabling the development of metallopeptides with catalytic or imaging applications.
-
Drug Delivery: Conjugation of salicylanilide derivatives to cell-penetrating peptides has been shown to enhance their cellular uptake.
Experimental Protocols
While direct protocols for the use of this compound in peptide synthesis are not extensively reported, a general protocol can be adapted from standard N-terminal acylation procedures using acyl chlorides. The following is a detailed, generalized protocol for the N-terminal salicylation of a peptide.
Protocol 1: N-Terminal Salicylation of a Peptide in Solution
This protocol describes the reaction of a peptide with a free N-terminus with this compound in a suitable organic solvent.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA) (for workup, if necessary)
-
Diethyl ether (for precipitation)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DCM or DMF. The choice of solvent will depend on the solubility of the peptide.
-
Base Addition: To the peptide solution, add 2-3 equivalents of a non-nucleophilic base such as TEA or DIEA. This will deprotonate the N-terminal ammonium group to the free amine, which is the reactive species.
-
Reaction with this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.1-1.5 equivalents of this compound in the same anhydrous solvent dropwise with stirring. The reaction is typically vigorous.[3][4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by analytical HPLC-MS to ensure the consumption of the starting peptide and the formation of the desired product.
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If the peptide is protected with acid-labile groups, treat the residue with a solution of TFA to remove these groups.
-
Precipitate the crude salicyl-peptide by adding cold diethyl ether.
-
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: On-Resin N-Terminal Salicylation of a Peptide
This protocol is for the N-terminal modification of a peptide while it is still attached to the solid support after solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a deprotected N-terminus
-
This compound
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM or DMF in a peptide synthesis vessel.
-
Deprotection: Ensure the N-terminal Fmoc or Boc protecting group has been removed according to standard SPPS protocols.
-
Acylation:
-
Prepare a solution of this compound (5-10 equivalents) and DIEA (5-10 equivalents) in anhydrous DCM or DMF.
-
Add this solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DCM and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the N-salicylyl-peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify by preparative HPLC as described in Protocol 1.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of salicyl-modified peptides using methods involving salicylic acid and coupling agents, which can serve as a benchmark for reactions with this compound.
Table 1: Synthesis Yields of N-Salicylyl-Amino Acid and Dipeptide Methyl Esters
| Compound | Starting Materials | Coupling Method | Yield (%) | Reference |
| Sa-Gly-OMe | Salicylic acid, H-Gly-OMe·HCl | EDC·HCl, HOBt, NMM | - | [5] |
| Sa-Ala-OMe | Salicylic acid, H-Ala-OMe·HCl | EDC·HCl, HOBt, NMM | 86 | [5] |
| Sa-Val-OMe | Salicylic acid, H-Val-OMe·HCl | EDC·HCl, HOBt, NMM | 81 | [5] |
| Sa-Ala-Gly-OMe | Sa-Ala-OH, H-Gly-OMe·HCl | EDC·HCl, HOBt, NMM | 79 | [5] |
| Sa-Gly-β-Ala-OMe | Sa-Gly-OH, H-β-Ala-OMe·HCl | EDC·HCl, HOBt, NMM | 73 | [5] |
Table 2: Characterization Data for a Representative Salicyl-Peptide
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |
| Sa-Val-Leu-OMe | C₁₄H₂₀NO₄ | 266.1392 | 266.1367 | [5] |
Visualizations
Diagram 1: General Workflow for N-Terminal Salicylation of a Peptide in Solution
Caption: Workflow for solution-phase N-terminal salicylation.
Diagram 2: Reaction Scheme for N-Terminal Salicylation
Caption: General reaction scheme for N-terminal salicylation.
Conclusion
This compound provides a direct and efficient means of introducing the salicyl moiety onto the N-terminus of peptides. This modification can significantly impact the physicochemical and biological properties of the peptide, opening up new avenues for the design of novel therapeutics and research tools. The provided protocols and data serve as a valuable resource for researchers looking to explore the potential of salicylyl-modified peptides in their work. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful implementation.
References
Application Notes and Protocols: Salicylyl Chloride for the Preparation of Bioactive Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, derivatives of salicylic acid, are a well-established class of compounds with a long history of therapeutic use, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The esterification of salicylic acid is a key strategy for modifying its pharmacokinetic and pharmacodynamic properties, leading to the development of various bioactive esters with applications ranging from topical analgesics to potential new therapies for a variety of diseases. Salicylyl chloride, as the acyl chloride derivative of salicylic acid, offers a highly reactive precursor for the efficient synthesis of these esters, particularly with phenols and sterically hindered alcohols.
These application notes provide detailed protocols for the synthesis of bioactive salicylate esters using this compound and methodologies for evaluating their biological activity. The primary mechanisms of action for salicylates, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB and AMPK signaling pathways, are also discussed and visualized.
Data Presentation: Synthesis and Bioactivity of Salicylate Esters
The following tables summarize quantitative data for the synthesis and biological activity of representative bioactive salicylate esters.
Table 1: Synthesis of Bioactive Salicylate Esters
| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Phenyl Salicylate | Salicylic acid, Phenol, Phosphoryl chloride | Heating | 74% | [1][2][3][4] |
| Benzyl Salicylate | Sodium salicylate, Benzyl chloride, PEG-4000, KF | 150°C, 2h | 96.36% | [5] |
| Benzyl Salicylate | Sodium salicylate, Benzyl chloride, Triethylamine, Sodium iodide | 130-140°C, 10h | 95.1% | [6] |
| 4-tert-butylphenyl salicylate | 4-tert-butylphenol, this compound | Not specified | Not specified | [7] |
Table 2: Bioactivity of Salicylate Derivatives
| Compound | Biological Activity | Assay | IC50 / Effect | Reference |
| Aspirin | Anti-proliferative | Human rheumatoid synovial cells | 2.1 mM | [8] |
| Sodium Salicylate | Anti-proliferative | Human rheumatoid synovial cells | 1.2 mM | [8] |
| 4-tert-butylphenyl salicylate | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Decreased iNOS and COX-2 expression | [7] |
| Salicylates | AMPK Activation | In vitro kinase assay | Half-maximal activation at 1.0 ± 0.2 mM | [9] |
| Salicylates | Anti-platelet | Human whole blood | Did not significantly affect platelet aggregation | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Salicylate Esters from this compound
This protocol describes a general method for the synthesis of salicylate esters by reacting this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol of interest
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography) and characterization (NMR, IR, Mass Spectrometry)
Procedure:
-
To a stirred solution of the desired alcohol or phenol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure salicylate ester.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[11][12][13][14][15][16][17][18][19]
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized salicylate esters on COX-1 and COX-2 enzymes.[20][21][22][23][24]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized salicylate esters dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
Stannous chloride solution (for colorimetric assay) or reagents for EIA or LC-MS/MS detection of prostaglandins
-
Microplate reader or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add various concentrations of the synthesized salicylate esters (or the positive control) to the enzyme solution and pre-incubate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 2 M HCl or saturated stannous chloride).
-
Quantify the amount of prostaglandin (e.g., PGF2α or PGE2) produced using a suitable detection method such as EIA, a colorimetric assay, or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: NF-κB Inhibition Assay
This protocol describes a method to assess the ability of salicylate esters to inhibit the activation of the NF-κB signaling pathway in a cell-based assay.[7][25][26][27][28]
Materials:
-
A suitable cell line that expresses the NF-κB signaling pathway (e.g., RAW 264.7 macrophages, PANC-1 pancreatic cancer cells).
-
Cell culture medium and supplements.
-
An inflammatory stimulus to activate NF-κB (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).
-
Synthesized salicylate esters dissolved in a suitable solvent.
-
Reagents for Western blotting to detect IκB-α phosphorylation and degradation, and p65 nuclear translocation.
-
Alternatively, an NF-κB reporter gene assay can be used.
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the synthesized salicylate esters for a specific duration (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) to activate the NF-κB pathway.
-
After stimulation, harvest the cells and prepare cytoplasmic and nuclear extracts.
-
Perform Western blot analysis to assess the levels of phosphorylated IκB-α and total IκB-α in the cytoplasmic extracts, and the level of the p65 subunit of NF-κB in the nuclear extracts. A decrease in IκB-α phosphorylation and degradation, and a reduction in nuclear p65 indicate inhibition of the NF-κB pathway.
-
Quantify the band intensities and express the results as a percentage of the stimulated control.
Protocol 4: AMPK Activation Assay
This protocol provides a method to determine if salicylate esters can activate AMP-activated protein kinase (AMPK).[9][29][30][31][32]
Materials:
-
A suitable cell line (e.g., HCT116 colorectal cancer cells, bone marrow-derived macrophages).
-
Cell culture medium and supplements.
-
Synthesized salicylate esters dissolved in a suitable solvent.
-
A known AMPK activator (e.g., A-769662) as a positive control.
-
Reagents for Western blotting to detect the phosphorylation of AMPKα at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79.
-
Alternatively, a commercial AMPK activity assay kit can be used.
Procedure:
-
Culture the cells and treat them with various concentrations of the synthesized salicylate esters for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using antibodies specific for phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79). An increase in the phosphorylation of these proteins indicates AMPK activation.
-
Use antibodies against total AMPKα and total ACC as loading controls.
-
Quantify the band intensities and express the results as a fold change relative to the untreated control.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and bioactivity screening of salicylate esters.
Signaling Pathways
Cyclooxygenase (COX) Inhibition by Salicylates
Caption: Salicylates inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.
NF-κB Signaling Inhibition by Salicylates
Caption: Salicylates can inhibit the NF-κB pathway by preventing IKK-mediated IκBα degradation.
AMPK Signaling Activation by Salicylates
Caption: Salicylates directly activate AMPK, leading to metabolic changes like reduced fatty acid synthesis.
References
- 1. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 2. Phenyl salicylate - Wikipedia [en.wikipedia.org]
- 3. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 4. Phenyl salicylate [medbox.iiab.me]
- 5. Benzyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 6. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents [patents.google.com]
- 7. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of salicylic and acetylsalicylic acid alone and in combination on platelet aggregation and prostanoid synthesis in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. Phenyl salicylate(118-55-8) 1H NMR [m.chemicalbook.com]
- 15. Benzyl salicylate(118-58-1) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Phenyl salicylate [webbook.nist.gov]
- 18. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 19. Phenyl salicylate [webbook.nist.gov]
- 20. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 21. abcam.com [abcam.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Salicylate improves macrophage cholesterol homeostasis via activation of Ampk - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation with Salicylyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of salicylyl chloride as the acylating agent is of particular interest as it directly furnishes 2-hydroxybenzophenones. These structures are present in numerous biologically active compounds and serve as precursors to important heterocyclic scaffolds such as xanthones.
This application note provides a comprehensive overview of the Friedel-Crafts acylation using this compound with various aromatic substrates. It includes a summary of reaction conditions and yields, a detailed experimental protocol, and diagrams illustrating the reaction workflow and mechanism.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Friedel-Crafts acylation with this compound is influenced by the nature of the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and reported yields for the acylation of several aromatic compounds.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Benzene | AlCl₃ | Carbon Disulfide | Reflux | 2-Hydroxybenzophenone | ~52 |
| Toluene | AlCl₃ | Dichloromethane | 0 to RT | 2-Hydroxy-4'-methylbenzophenone (major), 2-Hydroxy-2'-methylbenzophenone (minor) | Moderate to Good |
| Anisole | AlCl₃ | Dichloromethane | 0 to RT | 2-Hydroxy-4'-methoxybenzophenone (major), 2-Hydroxy-2'-methoxybenzophenone (minor) | up to 86 |
| Phenol | AlCl₃ | Nitrobenzene | RT to 60 | 2,4'-Dihydroxybenzophenone (p-isomer), 2,2'-Dihydroxybenzophenone (o-isomer) | Mixture of isomers |
| Resorcinol | AlCl₃ | Nitrobenzene/CS₂ | RT | 2,4,2'-Trihydroxybenzophenone | Good |
| Phloroglucinol | AlCl₃ | Dichloromethane/Nitromethane | RT | 2,4,6,2'-Tetrahydroxybenzophenone | Good |
Note: Yields can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented is a compilation from various sources and analogous reactions to provide a general overview.
Experimental Protocols
This section details a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., Toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ or an outlet to a scrubber)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap to handle the evolving HCl gas. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents relative to the limiting reagent) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C. The mixture will typically form a colored complex.
-
Addition of Aromatic Substrate: After the complete addition of this compound, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The reaction is typically stirred at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
This compound is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction evolves HCl gas, which is corrosive and toxic. Use a gas trap.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the Friedel-Crafts acylation with this compound.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation.
Application of Salicylyl Chloride in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylyl chloride, as a reactive derivative of salicylic acid, serves as a crucial building block in the intricate art of natural product total synthesis. Its utility lies in its ability to readily acylate nucleophiles, thereby enabling the introduction of the characteristic 2-hydroxybenzoyl moiety found in a diverse array of biologically active natural products. This application note details the use of this compound and its derivatives in the synthesis of complex macrocyclic natural products, with a focus on the total synthesis of lobatamide C, a potent antitumor agent. The protocols and data presented herein provide a guide for researchers engaged in the synthesis of salicylate-containing bioactive molecules.
Key Applications in Natural Product Synthesis
The introduction of a salicylate fragment is a key step in the synthesis of several classes of natural products known for their significant biological activities. These include:
-
Lobatamide Series: A family of marine-derived macrolides exhibiting potent antitumor properties.
-
Salicylihalamide Series: Marine sponge metabolites with powerful vacuolar-type ATPase (V-ATPase) inhibitory activity.
-
Abyssomicin Series: Polycyclic polyketide antibiotics with antibacterial and antitumor activities.
The total synthesis of these molecules often requires the formation of an ester or amide bond with a sterically hindered or sensitive substrate, making the choice of the acylating agent critical. This compound, or in situ generated activated salicylate species, provides the necessary reactivity to drive these challenging transformations.
Case Study: Total Synthesis of Lobatamide C
The total synthesis of lobatamide C, a potent V-ATPase inhibitor, provides an excellent example of the strategic use of an activated salicylate derivative. While the synthesis by Porco and coworkers does not use this compound directly in the final coupling step, it employs a salicylate cyanomethyl ester, an activated form of salicylic acid for which this compound is a logical precursor.[1][2][3][4][5] This approach highlights a common strategy in total synthesis where a stable, yet reactive, acylating agent is prepared and used in a subsequent fragment coupling.
Retrosynthetic Analysis of Lobatamide C
The retrosynthetic analysis of lobatamide C reveals the disconnection of the macrocycle at an ester linkage, leading to a complex alcohol fragment and a salicylate-containing carboxylic acid. The formation of this ester bond is a critical step in the synthesis.
Caption: Retrosynthetic analysis of Lobatamide C.
Experimental Protocols
The following protocols are based on established synthetic transformations and the strategy employed in the total synthesis of lobatamide C.
Protocol 1: Preparation of this compound
This protocol describes a general method for the synthesis of this compound from salicylic acid using thionyl chloride.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dry N,N-dimethylformamide (DMF) (catalytic)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Add a catalytic amount of dry DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound is often used in the next step without further purification.
Protocol 2: Synthesis of Salicylate Cyanomethyl Ester (Activated Salicylate)
This protocol outlines the esterification of this compound with glycolonitrile to form the activated salicylate cyanomethyl ester, a key intermediate in the lobatamide C synthesis.
Materials:
-
Crude this compound from Protocol 1
-
Glycolonitrile (HOCH₂CN)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of glycolonitrile (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Slowly add the glycolonitrile/pyridine solution to the stirred solution of this compound.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the salicylate cyanomethyl ester.
Protocol 3: Fragment Coupling - Esterification
This protocol describes the coupling of the salicylate cyanomethyl ester with the complex alcohol fragment, a key step in the assembly of the seco-acid precursor to lobatamide C.
Materials:
-
Salicylate cyanomethyl ester from Protocol 2
-
Complex alcohol fragment
-
Anhydrous solvent (e.g., THF or DMF)
-
Base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the complex alcohol fragment (1.0 eq) and the salicylate cyanomethyl ester (1.2 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Add the base (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled ester product.
Data Presentation
The following table summarizes representative yields for the key transformations involving the salicylate moiety. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Chlorination | Salicylic Acid, Thionyl Chloride | This compound | >90 (crude) | General Procedure |
| Esterification (Activation) | This compound, Glycolonitrile | Salicylate Cyanomethyl Ester | 70-85 | Inferred from[1] |
| Fragment Coupling (Esterification) | Salicylate Cyanomethyl Ester, Complex Alcohol | Coupled Ester (Seco-acid precursor) | 60-80 | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the logical workflow of the synthesis.
Caption: Synthetic workflow for Lobatamide C synthesis.
Conclusion
This compound and its activated derivatives are indispensable reagents in the total synthesis of complex, biologically active natural products. The synthesis of lobatamide C demonstrates a sophisticated strategy where an activated salicylate ester is employed to overcome challenges in a key fragment coupling reaction. The protocols and data provided herein offer a practical guide for chemists aiming to incorporate the salicylate motif into their synthetic targets, facilitating the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revision of the Absolute Configuration of Salicylihalamide A through Asymmetric Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and stereochemical assignment of the salicylate antitumor macrolide lobatamide C(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobatamide C: total synthesis, stereochemical assignment, preparation of simplified analogues, and V-ATPase inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
Troubleshooting & Optimization
Technical Support Center: Salicylyl Chloride Instability at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylyl chloride, focusing on its instability at elevated temperatures.
Troubleshooting Guide
Researchers may encounter issues such as low product yield, formation of impurities, and reaction inconsistencies when using this compound at elevated temperatures. This guide provides potential causes and solutions to these common problems.
Issue 1: Low Yield of Desired Product in Reactions Requiring Heat
-
Potential Cause: Thermal degradation of this compound. This compound is known to be unstable at elevated temperatures, which can lead to its decomposition before it can react as intended.[1][2]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.
-
Alternative Reagents: Consider using a milder activating agent for the carboxylic acid if the downstream application permits.
-
In Situ Generation: Generate this compound in situ at a lower temperature and use it immediately without isolation.
-
Slow Addition: Add this compound slowly to the heated reaction mixture to maintain a low instantaneous concentration, thereby reducing the time it is exposed to high temperatures.
-
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
-
Potential Cause: Decomposition of this compound leading to various side products. At high temperatures, acyl chlorides can undergo decarbonylation or elimination reactions.[3] For this compound, intramolecular reactions involving the ortho-hydroxyl group are also possible.
-
Troubleshooting Steps:
-
Product Analysis: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the byproducts.[4] This can provide insights into the decomposition pathway.
-
Reaction Condition Optimization: Vary reaction parameters such as temperature, solvent, and reaction time to suppress the formation of specific byproducts.
-
Use of Scavengers: If acidic byproducts like HCl are formed, consider adding a non-nucleophilic base to the reaction mixture.
-
Issue 3: Inconsistent Reaction Outcomes
-
Potential Cause: Variable decomposition of this compound due to poor temperature control or prolonged reaction times at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel.
-
Monitor Reaction Progress: Track the consumption of this compound and the formation of the desired product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
Q2: What are the likely decomposition products of this compound?
Based on the general reactivity of acyl chlorides and the structure of this compound, potential decomposition products could include:
-
Decarbonylation products: Formation of 2-chlorophenol through the loss of carbon monoxide.
-
Intramolecular cyclization: The ortho-hydroxyl group can react intramolecularly with the acyl chloride to form a six-membered lactone, salicylide.
-
Polymerization/Oligomerization: At high temperatures, self-condensation reactions can lead to the formation of polyesters or oligomers.[5]
-
Elimination products: While less common for aromatic acyl chlorides, elimination of HCl is a known decomposition pathway for other acyl chlorides.[3]
Q3: How can I minimize the thermal decomposition of this compound during my reaction?
To minimize thermal decomposition:
-
Use the lowest effective temperature for your reaction.
-
Minimize the reaction time at elevated temperatures.
-
Consider using a less polar, high-boiling point solvent to ensure a homogeneous reaction temperature.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Ensure your starting material is pure , as impurities can sometimes catalyze decomposition.
Q4: Are there any recommended handling procedures for this compound at high temperatures?
Yes, it is crucial to handle this compound with care, especially at elevated temperatures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with water , as it will hydrolyze to salicylic acid and hydrochloric acid.
-
Use dry glassware and solvents.
-
Have a quenching plan in place to rapidly cool the reaction if signs of uncontrolled decomposition (e.g., rapid gas evolution, discoloration) are observed.
Data Presentation
Table 1: Summary of this compound Instability
| Parameter | Observation |
| Reported Instability Temperature | Unstable at temperatures around 170°C during synthesis.[1] |
| Potential Decomposition Pathways | Decarbonylation, Intramolecular Cyclization, Polymerization/Oligomerization, HCl Elimination.[3][5] |
| Factors Influencing Instability | High Temperature, Prolonged Reaction Time, Impurities.[1] |
| Recommended Mitigation Strategies | Lower reaction temperature, shorter reaction time, use of inert atmosphere, use of pure starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Thermogravimetric Analysis (TGA) of this compound
This protocol provides a general guideline for assessing the thermal stability of this compound.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure this compound into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A controlled heating rate, typically 10°C/min. Slower heating rates can provide better resolution of thermal events.[2]
-
Temperature Range: From ambient temperature to a temperature at which complete decomposition is observed (e.g., 25°C to 600°C).
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss.
Protocol 2: General Procedure for Differential Scanning Calorimetry (DSC) of this compound
This protocol outlines a general method for identifying thermal transitions such as melting and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of pure this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate.
-
Heating Rate: A controlled heating rate, typically 10°C/min.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature beyond its expected melting and decomposition points. A cool-heat cycle can also be employed to study its crystallization behavior.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events like melting and exothermic events like decomposition or crystallization will appear as peaks.
Mandatory Visualization
Caption: Potential thermal decomposition pathways of this compound at high temperatures.
Caption: Suggested experimental workflow for investigating this compound's thermal instability.
References
Technical Support Center: Salicylyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of salicylyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for synthesizing this compound, and what are their primary byproducts?
A1: The most common chlorinating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Each produces different byproducts:
-
Thionyl Chloride (SOCl₂): Produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile and can be easily removed from the reaction mixture.[1][2][3]
-
Oxalyl Chloride ((COCl)₂): Considered a greener alternative, it decomposes into gaseous carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[2] These gaseous byproducts are readily removed.
-
Phosphorus Pentachloride (PCl₅): Yields phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The non-gaseous POCl₃ can complicate purification.[2]
Q2: My final product is dark or appears polymeric. What is the likely cause?
A2: A dark or polymeric product is typically caused by side reactions involving the unprotected phenolic hydroxyl (-OH) group of salicylic acid, especially at elevated temperatures. This compound is unstable at high temperatures and can self-react or degrade.[4] Intermolecular esterification between the acyl chloride of one molecule and the phenolic hydroxyl of another can lead to the formation of polyester or poly(anhydride-ester) chains, which are non-volatile impurities.[5]
Q3: I am observing a lower than expected yield. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Product Degradation: Heating the reaction for too long or at too high a temperature can degrade the thermally unstable this compound.[4]
-
Byproduct Formation: As mentioned in Q2, the formation of polymeric side products consumes the starting material and the desired product, reducing the final yield.
-
Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry (not using a slight excess of the chlorinating agent) can result in unreacted salicylic acid.
-
Hydrolysis: this compound is highly reactive and can be hydrolyzed back to salicylic acid by moisture. It is crucial to use anhydrous conditions and avoid exposure to atmospheric moisture.[6]
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation involves careful control of reaction conditions:
-
Temperature Control: Maintain the lowest effective temperature to prevent degradation and side reactions. Reactions are often performed at moderate temperatures (e.g., 40-50°C).[7][8]
-
Protect the Hydroxyl Group: For applications where the phenolic hydroxyl group is not required, starting with acetylsalicylic acid (aspirin) will yield acetylsalicyloyl chloride, preventing side reactions at the hydroxyl position.[9]
-
Use an Appropriate Chlorinating Agent: Using oxalyl chloride can be advantageous as the reaction can often be run under milder conditions, and its byproducts are entirely gaseous.[2]
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acid chloride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield or Impure Product
If you are experiencing low yields or obtaining an impure, often discolored, product, consult the following workflow.
Issue 2: Difficulties in Purification
Purification of this compound is primarily aimed at removing the excess chlorinating agent and any byproducts.
-
Problem: Residual volatile impurities (e.g., excess thionyl chloride, solvent).
-
Problem: Presence of non-volatile, polymeric byproducts.
-
Solution: If the product is a crude syrup or solid containing polymers, high-vacuum distillation (e.g., Kugelrohr) may separate the monomeric this compound. Alternatively, if the product is intended for a subsequent reaction, it is often used crude, as further purification can be challenging and may lead to degradation.[10] For analytical purposes, purification can be attempted via column chromatography, though the reactivity of the acid chloride requires careful selection of a non-protic solvent system and a deactivated stationary phase (e.g., deactivated silica gel).
-
Data Presentation
The choice of chlorinating agent significantly impacts the reaction conditions, byproducts, and purification strategy.
| Chlorinating Agent | Typical Byproducts | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | 40-75°C, often with a catalyst (DMF, AlCl₃)[7][10] | Common, inexpensive; gaseous byproducts are easily removed.[1] | Requires heating, which can promote side reactions and product degradation.[4] |
| Oxalyl Chloride ((COCl)₂) | CO (gas), CO₂ (gas), HCl (gas) | Often milder conditions (can be run at room temp), catalyst (DMF) may be used. | All byproducts are gaseous, leading to a cleaner reaction and simpler workup.[2] | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | POCl₃ (liquid), HCl (gas) | Varies, can be run without solvent. | Effective chlorinating agent. | Produces liquid byproduct (POCl₃) which must be separated by distillation, complicating purification.[2] |
Experimental Protocols
The following are general methodologies for the synthesis of this compound. Note: These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst
This protocol is adapted from procedures used in the synthesis of related intermediates.[8]
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried.
-
Reagents: To the flask, add salicylic acid (1.0 eq). Add an anhydrous solvent such as toluene (approx. 2 mL per gram of salicylic acid).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).
-
Reaction: While stirring, add thionyl chloride (1.1-1.2 eq) dropwise. An evolution of gas (HCl, SO₂) will be observed.
-
Heating: After the initial gas evolution subsides, heat the mixture to 50°C and maintain for 2-3 hours, or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride via vacuum distillation. The remaining crude this compound can be used directly or purified further by high-vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
This method offers a milder alternative.
-
Preparation: Set up the reaction apparatus as described in Protocol 1.
-
Reagents: To the flask, add salicylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst: Add a catalytic amount of DMF.
-
Reaction: Cool the mixture in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will occur.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: The reaction mixture contains the product and the catalyst in the solvent. The solvent can be removed under reduced pressure to yield the crude this compound.
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway for this compound synthesis and the major side reaction leading to byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 5. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Disalicylimide synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
Technical Support Center: Purification of Salicylyl Chloride by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of salicylyl chloride via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is thermally unstable and prone to decomposition at its atmospheric boiling point (approximately 217.7 °C).[1][2] Vacuum distillation reduces the boiling point, allowing for purification at lower temperatures and minimizing the risk of degradation and polymerization.[3]
Q2: What are the common impurities in crude this compound?
A2: Common impurities include unreacted salicylic acid, excess chlorinating agents (e.g., thionyl chloride), and byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂) if thionyl chloride is used.[4]
Q3: What is the appearance of pure this compound?
A3: Pure this compound is typically a colorless to pale yellow liquid.[5]
Q4: How should this compound be stored after purification?
A4: Due to its reactivity with water, this compound should be stored under anhydrous conditions in a tightly sealed container to prevent hydrolysis.[5]
Quantitative Data
The boiling point of this compound is dependent on the vacuum pressure applied. The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph based on its atmospheric boiling point.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 0.1 | ~70-80 |
| 1 | ~90-100 |
| 10 | ~125-135 |
| 20 | ~140-150 |
| 50 | ~165-175 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the vacuum measurement.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the general steps for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Dry distillation glassware (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Vacuum gauge (manometer)
-
Cold trap (recommended)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Crude this compound: Synthesize this compound from salicylic acid using a suitable chlorinating agent like thionyl chloride. After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude product is then ready for vacuum distillation.[4]
-
Apparatus Setup:
-
Assemble the dry distillation apparatus. Ensure all glassware is free of cracks or defects.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the distillation apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.
-
Include a vacuum gauge in the setup to monitor the pressure.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Gradually apply vacuum to the system. A slow reduction in pressure helps to prevent bumping.
-
Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature of the vapor that is distilling. The temperature should remain constant during the collection of the pure fraction.
-
Collect the fraction that distills at the expected boiling point for the applied vacuum.
-
Discard any initial fractions that distill at a lower temperature, as these may contain residual solvent or more volatile impurities.
-
-
Shutdown and Product Recovery:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum, preferably by introducing an inert gas.
-
The purified this compound is now in the receiving flask.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No Distillate at Expected Temperature | - Vacuum is not low enough.- Thermometer is placed incorrectly.- Blockage in the system. | - Check for leaks in the distillation setup. Ensure all joints are properly sealed.- Position the thermometer bulb just below the side arm of the distillation head.- Check for any blockages in the condenser or transfer lines. |
| Bumping or Violent Boiling | - Uneven heating.- Lack of nucleation sites for boiling. | - Use a magnetic stirrer and stir bar for even heating.- Introduce a fine capillary tube to bleed a slow stream of inert gas into the distillation flask.[6] |
| Product Solidifies in the Condenser | - The cooling water is too cold.- The distillation rate is too slow. | - Use warmer cooling water or reduce the flow rate.- Increase the heating rate to increase the distillation rate, ensuring the temperature does not exceed the decomposition point. |
| Darkening or Polymerization of the Product | - Distillation temperature is too high.- Presence of acidic impurities. | - Lower the distillation temperature by improving the vacuum.- Ensure all acidic byproducts (like HCl) are removed from the crude product before distillation. |
| Difficulty Maintaining a Stable Vacuum | - Leaks in the glassware joints.- Inefficient vacuum pump.- Outgassing of the material. | - Ensure all joints are properly greased and sealed.- Check the vacuum pump oil and overall performance.- Degas the crude material by stirring under a moderate vacuum before applying high vacuum and heat. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound vacuum distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. DE262883C - METHOD FOR PREPARATION OF ACID CHLORIDES OF OXY ACIDS - Google Patents [patents.google.com]
- 3. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Salicylyl Chloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is recrystallization a standard method for purifying this compound?
A1: While recrystallization is a common technique for purifying solid organic compounds, it is not the most frequently documented method for this compound. Often, this compound is purified by vacuum distillation to remove volatile impurities and excess reagents from its synthesis, such as thionyl chloride.[1] This is particularly common in industrial-scale production where the crude product is often a syrup.[1] The inherent instability of this compound, especially at elevated temperatures, can make recrystallization challenging.[2]
Q2: What are the signs of this compound decomposition during purification?
A2: Decomposition of this compound can be indicated by a color change in the solution (e.g., darkening or turning yellow/brown), the evolution of HCl gas, and a decrease in the yield of the desired product. This compound is sensitive to moisture and heat.[3][4]
Q3: What solvents are suitable for the purification of related acyl chlorides?
A3: For the related compound, o-acetylsalicyloyl chloride, recrystallization from hexane or benzene has been reported.[4] Another method involves precipitating it from a reaction mixture with petroleum ether.[5] The choice of solvent for this compound would require careful consideration of its solubility and stability. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold, and it should not react with the acyl chloride group.[6]
Q4: How can I remove colored impurities from my this compound?
A4: If your this compound is contaminated with colored impurities, you can try treating a solution of the compound with activated charcoal. The charcoal can adsorb the colored impurities, which can then be removed by hot filtration.[6][7] However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product.[7]
Troubleshooting Guides
Issue 1: The compound fails to crystallize from the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the this compound.[7] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[7][8] |
| Inappropriate solvent. | The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate solvent choice based on solubility tests. |
| Presence of impurities. | Impurities can sometimes inhibit crystal formation. Consider a preliminary purification step like column chromatography or distillation. |
Issue 2: The product appears oily or as a syrup instead of crystalline.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Decomposition of the product. | This compound is unstable at higher temperatures.[2] Avoid prolonged heating. If distillation is used, perform it under high vacuum to lower the boiling point. |
| Presence of moisture. | Acyl chlorides react with water. Ensure all glassware is thoroughly dried and the experiment is conducted under anhydrous conditions.[5] |
| Residual solvent. | Ensure all solvent has been removed. For distillation, continue until no more solvent is observed.[9] For recrystallization, ensure the crystals are thoroughly dried. |
Experimental Protocols
General Protocol for Recrystallization of an Acyl Chloride (Adapted for this compound)
This is a general guideline and may need optimization based on the specific impurities present.
-
Solvent Selection: In a dry test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., hexane, toluene) and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: In a dry flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve it.[8][10]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done quickly to prevent premature crystallization.[6][7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Solubility Data for Salicylic Acid (as a proxy for understanding potential solvent interactions)
| Solvent | Solubility ( g/100 mL) at 25 °C |
| Water | 0.224[11] |
| Carbon Tetrachloride | 0.262[11] |
| Benzene | 0.775[11] |
| Propanol | 27.36 (at 21 °C)[11] |
| Ethanol (absolute) | 34.87 (at 21 °C)[11] |
| Acetone | 39.6 (at 23 °C)[11] |
Note: This data is for salicylic acid, the precursor to this compound. The solubility of this compound itself may differ, but this provides a starting point for solvent screening.
Visualizations
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the yield of Salicylyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of salicylyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of salicylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and cost-effective reagent used for this transformation.[1][2] Other chlorinating agents that can be employed include oxalyl chloride and phosphorus pentachloride (PCl₅).[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this compound synthesis can stem from several factors. This compound is known to be unstable at elevated temperatures, which can lead to degradation and the formation of impurities.[3] Incomplete reactions due to insufficient reaction time or suboptimal temperature can also result in lower yields. Additionally, the presence of moisture can hydrolyze the product back to salicylic acid, significantly reducing the yield.
Q3: What is the role of a catalyst in the synthesis of this compound?
A3: Catalysts are often employed to increase the reaction rate and improve the yield. Common catalysts include N,N-dimethylformamide (DMF), pyridine, and aluminum chloride.[1][4][5] For instance, DMF can be used in catalytic amounts with thionyl chloride to facilitate the reaction.[1] Pyridine can act as a catalyst and also as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[1][5]
Q4: How can I minimize the formation of byproducts?
A4: Byproduct formation is often linked to reaction temperature and time.[1] Running the reaction at the optimal temperature and for the appropriate duration is crucial. Using a milder chlorinating agent like oxalyl chloride may also reduce the formation of certain byproducts, although it might require longer reaction times.[1] Proper purification techniques, such as vacuum distillation, are also essential to remove volatile impurities and byproducts.[1]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying crude this compound is vacuum distillation. This technique effectively removes excess thionyl chloride and other volatile components, often yielding a crude syrup that is sufficiently pure for subsequent reactions.[1] For many applications, especially on an industrial scale, intensive purification steps are omitted to reduce processing time and cost.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | - Ensure the reaction has run for the recommended duration. For thionyl chloride, this can range from 1.5 to 6 hours depending on the temperature and catalyst used.[1] - Consider increasing the reaction temperature within the optimal range (e.g., 40-75°C).[1] | The conversion of salicylic acid to this compound is time and temperature-dependent. |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). | This compound is sensitive to moisture and can be hydrolyzed back to salicylic acid. |
| Suboptimal Reagent Stoichiometry | - Use an excess of the chlorinating agent (e.g., thionyl chloride) to ensure complete conversion of the salicylic acid.[1] | A stoichiometric excess of the chlorinating agent drives the reaction to completion. |
| Product Degradation | - Avoid excessive heating. This compound is unstable at high temperatures.[3] - Monitor the reaction temperature closely. | High temperatures can lead to the decomposition of the desired product. |
Issue 2: Impure Product (Presence of Unwanted Byproducts)
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | - Lower the reaction temperature. For example, when using thionyl chloride, a temperature range of 40-75°C is often cited.[1] | Elevated temperatures can promote side reactions and the formation of byproducts.[1] |
| Prolonged Reaction Time | - Optimize the reaction time. Excessively long reaction times can lead to product degradation and byproduct formation.[1] | While sufficient time is needed for the reaction to complete, extended periods at elevated temperatures can be detrimental. |
| Residual Reagents or Solvents | - After the reaction, remove excess chlorinating agent and solvent under vacuum.[1] | This is a crucial step in the purification process to isolate the this compound. |
| Side Reactions with the Hydroxyl Group | - The ortho-hydroxyl group can potentially participate in side reactions. While protecting the hydroxyl group is an option, it adds extra steps to the synthesis.[6][7] Careful control of reaction conditions is the primary method to minimize these side reactions. | The bifunctional nature of salicylic acid makes it susceptible to intramolecular and intermolecular side reactions. |
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the synthesis of this compound using thionyl chloride. Note that actual results may vary depending on the specific experimental setup.
| Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Reference |
| Thionyl Chloride | Aluminum Chloride | None | 40-45°C | 1.5 hours | [4] |
| Thionyl Chloride | DMF | Toluene | 70-75°C | ~1 hour | [1] |
| Thionyl Chloride | None | None (excess SOCl₂) | Reflux | 4-6 hours | [1] |
| Oxalyl Chloride | DMF | THF | 50-75°C | ~1 hour | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride and Aluminum Chloride Catalyst
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 10 grams of salicylic acid.
-
Add 7 ml of thionyl chloride and 0.02 grams of aluminum chloride to the flask.[4]
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Heat the mixture to a temperature of 40-45°C.[4]
-
Maintain the reaction at this temperature for 1.5 hours with continuous stirring.[4]
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum to obtain the crude this compound.[4] The product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound using Thionyl Chloride and DMF Catalyst in Toluene
-
In a reaction vessel, suspend salicylic acid in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to approximately 70-75°C.[1]
-
Stir the reaction for about 1 hour.[1]
-
Upon completion, cool the reaction mixture.
-
Remove the toluene and excess thionyl chloride via vacuum distillation to yield the crude product.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. Synthesis routes of Salicyloyl chloride [benchchem.com]
- 3. US8907083B2 - Process for the preparation, of 2-(2-hydroxyphenyl)-benz [1, 3] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Salicylyl Chloride Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salicylyl chloride. The focus is on minimizing impurities during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include unreacted salicylic acid, by-products from the chlorinating agent, and residual catalysts. The presence of salicylic acid is often due to incomplete reaction or hydrolysis of the product from exposure to moisture.[1][2] High reaction temperatures can also lead to degradation and the formation of polymeric by-products.[1]
Q2: How can I detect the presence of unreacted salicylic acid in my this compound product?
A2: The most straightforward method is Infrared (IR) spectroscopy. A broad peak in the 2500-3300 cm⁻¹ region is characteristic of the hydroxyl (-OH) group's stretching frequency in the carboxylic acid dimer, indicating the presence of salicylic acid.[1][3][4] ¹H NMR spectroscopy can also be used to identify the distinct phenolic and carboxylic acid proton signals of salicylic acid.[1]
Q3: Which chlorinating agent is best for synthesizing this compound?
A3: The choice of chlorinating agent depends on the scale, desired purity, and available equipment. Thionyl chloride (SOCl₂) is widely used and effective.[1] Oxalyl chloride is also a good option as its by-products (CO₂ and CO) are gaseous and easily removed, which can simplify purification.[1] Phosphorus pentachloride (PCl₅) is effective but can produce solid by-products that may complicate product isolation.[1]
Q4: What are the critical safety precautions when handling this compound?
A4: this compound is corrosive and reacts with water. All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is essential. Spills should be neutralized with a weak base like sodium bicarbonate.[1]
Troubleshooting Guide
Issue 1: My final product shows a significant hydroxyl (-OH) peak in its IR spectrum.
-
Problem: This indicates contamination with salicylic acid, likely due to incomplete synthesis or exposure to moisture during workup or storage.[3]
-
Solution:
-
Purification: The crude product can be refluxed with fresh acetyl chloride for 2-3 hours to convert the remaining salicylic acid to O-acetylsalicyloyl chloride, followed by high-vacuum fractional distillation.[3]
-
Recrystallization: If the product is solid, recrystallization from a non-polar solvent like hexane can be effective.[3]
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: The yield of my desired product from a reaction with this compound is low, with many side products observed on TLC/LC-MS.
-
Problem: this compound is highly reactive, and side reactions can occur due to several factors, including moisture, reaction temperature, or the choice of solvent and base.[1][2]
-
Solution:
-
Strict Anhydrous Conditions: As with the synthesis, ensure all reagents and solvents are free of water to prevent hydrolysis back to salicylic acid.[2]
-
Temperature Control: Many reactions with this compound are exothermic. Maintain the recommended reaction temperature, often by using an ice bath during the addition of reagents, to prevent degradation and side reactions.
-
Solvent Choice: Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) which can enhance the electrophilicity of the carbonyl carbon and accelerate the desired reaction.[1]
-
Base Addition: When reacting with nucleophiles like amines or alcohols, a non-nucleophilic base such as pyridine or triethylamine is often added to neutralize the HCl by-product. Add the base slowly to control the reaction rate.[2]
-
Issue 3: After synthesis, my product has a persistent odor of pyridine or DMF.
-
Problem: These compounds are often used as catalysts or bases and can be difficult to remove completely.[1][4]
-
Solution:
-
Vacuum Distillation: For liquid products, high-vacuum distillation is the most effective method for removing volatile catalysts and excess chlorinating agents.[1]
-
Aqueous Workup: If the product is stable to water for a short period, a workup involving washing with dilute acid (e.g., cold dilute HCl) can help remove basic catalysts like pyridine. This must be followed by immediate drying of the organic layer with a drying agent like anhydrous sodium sulfate.
-
Trituration: For solid products, washing (triturating) the crude material with a cold, non-polar solvent in which the product is insoluble but the catalyst is soluble (e.g., cold hexane) can be effective.
-
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis
| Chlorinating Agent | Typical Conditions | Typical Yield | Advantages & Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux or heat (40-75°C), often with a catalyst (DMF, pyridine).[1][4][5] | >90%[4] | Advantages: Volatile by-products (SO₂, HCl) are easily removed. High yields. Disadvantages: Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Room temperature to 50-75°C, often with a catalyst (DMF) in a solvent like THF.[1] | High | Advantages: Gaseous by-products (CO, CO₂, HCl) simplify purification. Can often be run under milder conditions.[1] Disadvantages: More expensive than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | Varies, often requires heating. | Good | Advantages: Effective chlorinating agent. Disadvantages: Produces solid by-product (POCl₃) which can complicate purification.[1] |
Table 2: Analytical Methods for Impurity Detection in this compound
| Analytical Technique | Impurity Detected | Observation / Signal |
| Infrared (IR) Spectroscopy | Salicylic Acid | Broad peak at ~2500-3300 cm⁻¹.[1][3] |
| ¹H NMR Spectroscopy | Salicylic Acid | Distinct aromatic, phenolic -OH, and carboxylic acid -COOH proton signals.[1] |
| Solvents (e.g., Toluene, THF) | Characteristic solvent peaks.[1] | |
| Catalysts (e.g., DMF, Pyridine) | Signals corresponding to catalyst protons.[1] | |
| HPLC | Various process impurities | Separation of individual impurity peaks for quantification.[6] |
| GC-MS | Volatile impurities and by-products | Separation and identification of components based on mass-to-charge ratio.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride and a Catalyst
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Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous organic solvent such as toluene.[1]
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the mixture via a dropping funnel. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to approximately 70-75°C for about 1 hour, or until the evolution of gas (HCl and SO₂) ceases.[1]
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Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).[1] The resulting crude this compound can be used directly or purified further.
Protocol 2: Purification by High-Vacuum Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus suitable for high-vacuum operation. Ensure all joints are properly sealed.
-
Procedure: Place the crude this compound in the distillation flask.
-
Vacuum: Gradually apply a high vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approx. 107-110 °C at 0.1 mmHg).[3] Discard any initial lower-boiling fractions (forerun) which may contain residual solvents or reagents.
-
Storage: Collect the purified product in a receiver cooled with an ice bath and store it under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. agilent.com [agilent.com]
- 7. env.go.jp [env.go.jp]
Technical Support Center: Salicylyl Chloride Handling and Safety
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with Salicylyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled, potentially causing respiratory irritation.[3][4] Contact with water can liberate toxic gases.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive list of required PPE is detailed in the table below. It is imperative to wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[6] In situations with a risk of inhalation, a full-face respirator may be necessary.[6]
Q3: How should this compound be stored?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be stored away from incompatible materials such as water, strong bases, and alcohols.[5]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, it is crucial to take immediate action. Detailed first aid measures are provided in the troubleshooting section of this guide.
Q5: How should this compound waste be disposed of?
A5: this compound waste should be disposed of in accordance with local and national regulations.[2] This may involve using a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]
Troubleshooting Guides
Issue: Accidental Skin or Eye Contact
-
Symptoms: Redness, pain, burns, and blurred vision.
-
Immediate Actions:
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with plenty of water and soap.[6][7] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]
-
Issue: Inhalation of Vapors
-
Symptoms: Coughing, shortness of breath, and irritation of the respiratory tract.
-
Immediate Actions:
Issue: Accidental Ingestion
-
Symptoms: Burns to the mouth and throat, abdominal pain.
-
Immediate Actions:
Issue: Chemical Spill
-
Symptoms: Visible liquid spill, potential for vapor release.
-
Immediate Actions:
-
Evacuate personnel from the immediate area.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Do not allow the spill to enter drains.[6]
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 1441-87-8 |
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[6] |
| Skin Protection | Chemical-resistant gloves (inspected before use), lab coat, and impervious clothing.[6] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6] |
Experimental Protocols
Protocol: Safe Handling of this compound in a Laboratory Setting
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood.
-
Gather all necessary PPE as specified in Table 2.
-
Have spill containment materials readily available.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean the work area and any equipment used.
-
Store this compound in its original, tightly sealed container in a designated cool, dry, and well-ventilated storage area.[6]
-
Visualizations
Caption: Incompatibilities of this compound.
Caption: Workflow for Responding to a this compound Spill.
Caption: First Aid Procedures for this compound Exposure.
References
Technical Support Center: Quenching Salicylyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salicylyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching in a reaction involving this compound?
A1: The primary purpose of quenching is to neutralize any unreacted, highly reactive this compound after the desired reaction is complete. This is a critical step to ensure the safety of the experimental procedure, prevent unwanted side reactions during workup and purification, and to facilitate the safe disposal of reaction waste.[1]
Q2: What are the most common methods for quenching unreacted this compound?
A2: The most common methods involve reacting the this compound with a nucleophile.[1] The choice of quenching agent depends on the desired final products and the reaction scale. Common methods include:
-
Water or Aqueous Solutions: Reacts with this compound to form salicylic acid and hydrochloric acid (HCl).[1][2]
-
Alcohols (e.g., methanol, ethanol): Forms the corresponding ester (e.g., methyl salicylate).[1][3]
-
Aqueous Basic Solutions (e.g., sodium bicarbonate): Neutralizes the this compound to form sodium salicylate and also neutralizes the HCl byproduct.[6][7]
Q3: Why is the reaction so vigorous when I add water to my reaction mixture?
A3: this compound, like other acyl chlorides, is highly reactive and reacts exothermically with water.[2] This rapid hydrolysis can cause a sudden increase in temperature, splashing, and the release of steamy, corrosive hydrogen chloride gas.[2]
Q4: Can I use a base like sodium hydroxide (NaOH) to quench the reaction?
A4: While strong bases like NaOH will quench this compound, they are generally not recommended for initial quenching. The reaction can be extremely violent. Furthermore, a strong base can hydrolyze ester or amide products if they are present in the reaction mixture. A weaker base, such as sodium bicarbonate, is often preferred as it effectively neutralizes the acyl chloride and the HCl byproduct with less risk.[6][7]
Troubleshooting Guide
Issue 1: The quenching process is too vigorous and difficult to control.
-
Cause: The quenching agent is being added too quickly, or the reaction mixture is too concentrated. This compound's reaction with nucleophiles like water is very exothermic.[2]
-
Solution:
-
Cool the Reaction: Before and during quenching, cool the reaction vessel in an ice bath to manage the temperature.[1]
-
Slow Addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[1]
-
Dilution: Consider diluting the reaction mixture with an inert, aprotic solvent before quenching.
-
Reverse Addition: Slowly add the crude reaction mixture to an excess of the cold quenching agent.
-
Issue 2: An unwanted side product was formed during the workup.
-
Cause: The choice of quenching agent may be reacting with your desired product. For example, using an alcohol to quench could transesterify an existing ester, or a strong base could hydrolyze it.
-
Solution:
-
Select an Appropriate Agent: Choose a quenching agent that will not react with your product. Water is often a safe choice if your product is stable to aqueous acidic conditions.
-
Control Temperature: Keep the temperature low during quenching to minimize the rate of potential side reactions.
-
Issue 3: I observe fumes being released during quenching.
-
Cause: The reaction of this compound with protic quenching agents (like water, alcohols, or amines) produces hydrogen chloride (HCl) gas.[2][4][8] The exothermic nature of the reaction can vaporize the HCl, creating steamy, acidic fumes.[2]
-
Solution:
Data Presentation: Comparison of Quenching Methods
| Quenching Agent | Product of Quenching | Reaction Vigor | Key Considerations |
| Water (H₂O) | Salicylic Acid + HCl | High (very exothermic) | Simple, but generates corrosive HCl gas.[2] The product is an acid. |
| Alcohols (e.g., Methanol) | Salicylate Ester + HCl | High (exothermic) | Useful if the ester is the desired product or easily separable.[1][3] |
| Primary/Secondary Amines | Salicylamide | High (often violent) | Forms a stable amide.[1][4] Requires 2 equivalents of amine or an added base to neutralize HCl.[3] |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Sodium Salicylate + CO₂ + H₂O + NaCl | Moderate to High | Neutralizes both the acyl chloride and the HCl byproduct.[6][7] The release of CO₂ gas can cause foaming. |
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] All procedures must be conducted in a certified chemical fume hood.[9]
Protocol 1: Quenching with Water
-
Preparation: Ensure the reaction flask is securely clamped in an ice/water bath to maintain a temperature of 0-5 °C.
-
Addition: Slowly add cold deionized water dropwise to the stirred reaction mixture. Monitor the temperature closely to ensure it does not rise uncontrollably.[1]
-
Completion: Continue stirring for 15-30 minutes after the addition is complete to ensure all this compound has been hydrolyzed.
-
Workup: The resulting mixture, containing salicylic acid, can be carried forward to the extraction step. The aqueous layer will be strongly acidic due to the formation of HCl.[2]
Protocol 2: Quenching with an Alcohol (Methanol)
-
Preparation: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition: Cautiously add methanol dropwise to the reaction. Be prepared for an exothermic reaction and potential HCl gas evolution.[1][3]
-
Completion: Stir the mixture at 0-5 °C for 30 minutes.
-
Workup: The mixture can be worked up to isolate the resulting methyl salicylate. A subsequent wash with a mild base (e.g., aqueous NaHCO₃) may be necessary to remove the HCl byproduct.
Protocol 3: Quenching with Aqueous Sodium Bicarbonate
-
Preparation: Prepare a cold, saturated solution of sodium bicarbonate. Cool the reaction flask to 0-5 °C.
-
Addition: Very slowly and carefully, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Vigorous gas evolution (CO₂) will occur, so control the addition rate to prevent excessive foaming.[7]
-
Completion: Once the addition is complete and gas evolution has subsided, stir for an additional 20 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Workup: Separate the organic and aqueous layers. The product of quenching, sodium salicylate, will be in the aqueous layer.[6]
Visualization
Caption: Decision workflow for selecting a quenching agent for this compound.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium bicarbonate reacts with salicylic acid to form [allen.in]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. homesciencetools.com [homesciencetools.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Reactions of Salicylyl Chloride with Nucleophiles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of salicylyl chloride in synthesis, focusing on common side reactions and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
This compound is a highly reactive acylating agent. Its principal reaction is a nucleophilic acyl substitution, where a nucleophile (such as an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This forms a new amide, ester, or carboxylic acid, respectively.[1]
Q2: Why is it critical to maintain anhydrous (dry) conditions during my experiment?
This compound reacts readily and vigorously with water in a process called hydrolysis.[1] This reaction consumes your starting material to form salicylic acid, reducing the yield of your desired product. Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is crucial for success.
Q3: I'm reacting this compound with an amine. Why do I need to use two equivalents of the amine?
The reaction between this compound and a primary or secondary amine produces the corresponding amide and hydrogen chloride (HCl) gas.[1] Since amines are basic, a second equivalent of the amine is required to act as a base and neutralize the HCl, forming an ammonium chloride salt.[1] If a single equivalent is used, half of your amine nucleophile will be consumed in this acid-base reaction, significantly lowering your product yield. Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used as an acid scavenger.
Q4: My reaction is turning dark, and the yield is low. What could be the cause?
Dark coloration and low yields can be indicative of decomposition. This compound can be unstable at elevated temperatures, leading to degradation and the formation of impurities.[1] It is recommended to perform reactions at or below room temperature unless a higher temperature is specified and known to be safe for the desired transformation.
Q5: What is the role of the ortho-hydroxyl (-OH) group in side reactions?
The hydroxyl group at the ortho position is a key feature of this compound and can participate in side reactions. It can act as an internal nucleophile, potentially leading to the formation of dimers (like salicyl salicylic acid) or polymers, especially under basic conditions or at high temperatures. This intramolecular reactivity is a unique consideration compared to other acyl chlorides like benzoyl chloride.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Hydrolysis: this compound was exposed to moisture from wet glassware, solvents, or the atmosphere. | Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C). Use anhydrous grade solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry: (For amine reactions) Insufficient amine was used to act as both a nucleophile and an acid scavenger. | Use at least two equivalents of the amine nucleophile or use one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine). | |
| Thermal Decomposition: The reaction was run at too high a temperature. | Maintain a controlled, low temperature (e.g., 0°C to room temperature) using an ice bath if necessary. This compound can be unstable at elevated temperatures.[1] | |
| Salicylic Acid Detected in Product | Hydrolysis: The most common cause is the reaction of this compound with water.[1] | Follow all recommendations for maintaining anhydrous conditions. During workup, minimize contact with aqueous solutions if possible or perform extractions quickly at low temperatures. |
| Formation of an Insoluble White Solid (in amine reactions) | Ammonium Salt Formation: The HCl byproduct reacts with the excess amine to form an insoluble ammonium chloride salt. | This is an expected byproduct. It can typically be removed by washing the reaction mixture with water during the workup phase, as the salt is water-soluble. |
| Product is a complex mixture or appears polymeric | Intramolecular Reaction/Polymerization: The ortho-hydroxyl group of one molecule may have reacted with the acyl chloride of another. | Use dilute conditions to disfavor intermolecular reactions. Maintain low temperatures. Consider protecting the hydroxyl group as an acetate ester if intramolecular reactions are a persistent issue.[1] |
Key Reaction Pathways and Side Reactions
The following diagrams illustrate the intended reaction of this compound with a generic nucleophile versus common side reactions.
Caption: Desired reaction pathway vs. common side reactions.
Troubleshooting Workflow
If you encounter issues with your reaction, this workflow can help diagnose the problem.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: General Procedure for Esterification
This protocol provides a general method for reacting this compound with an alcohol, incorporating best practices to minimize side reactions.
Materials:
-
This compound
-
Anhydrous alcohol (1.0 equivalent)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
-
Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.1 equivalents)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the reaction flask, ensuring it is cool to the touch after removal from the oven. Immediately place it under a positive pressure of an inert gas.
-
Reagent Addition: In the flask, dissolve the alcohol (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction and prevent thermal degradation.
-
This compound Addition: Slowly add this compound (1.0 eq.) to the stirred solution via syringe. A precipitate (the hydrochloride salt of the base) may form.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute HCl (to remove excess base), followed by saturated NaHCO₃ solution (to remove unreacted starting material or salicylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary using techniques such as column chromatography or recrystallization.
References
Optimizing Salicylyl Chloride Acylation: A Technical Support Guide
Welcome to the technical support center for optimizing reaction conditions for salicylyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions in a direct question-and-answer format. Below you will find detailed information to help you navigate the complexities of this reaction, enhance your yields, and control selectivity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the acylation of various substrates with this compound.
Problem 1: Low yield of the desired C-acylated product and formation of a significant amount of O-acylated by-product (phenyl salicylate derivative).
-
Question: My reaction is primarily yielding the O-acylated ester instead of the desired C-acylated ketone. How can I favor C-acylation?
Answer: The competition between C-acylation (Friedel-Crafts reaction) and O-acylation (esterification) is a common challenge when acylating phenols.[1] C-acylation is thermodynamically controlled, while O-acylation is kinetically favored.[1] To promote the formation of the more stable C-acylated product, consider the following strategies:
-
Employ a Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are essential for promoting the Friedel-Crafts C-acylation.[1] In the absence of a Lewis acid, O-acylation is the predominant pathway.
-
Utilize the Fries Rearrangement: The O-acylated ester can often be converted to the desired C-acylated ketone through a Fries rearrangement.[2][3] This reaction is catalyzed by Lewis acids and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2][3] By extending the reaction time or increasing the temperature in the presence of a Lewis acid, you can facilitate this rearrangement.
-
Protect the Hydroxyl Group: A more direct approach to force C-acylation is to protect the phenolic hydroxyl group before introducing the this compound. Silyl ethers are a good option as they can be removed during the reaction workup.[4]
-
Problem 2: The Fries rearrangement of the O-acylated intermediate is not selective, leading to a mixture of ortho and para isomers.
-
Question: I am getting a mixture of ortho- and para-hydroxybenzophenones from the Fries rearrangement. How can I control the regioselectivity?
Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.[2][3] You can favor one isomer over the other by adjusting the following parameters:
-
Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer.[3] This is often attributed to the thermodynamic versus kinetic control of the reaction, with the ortho-product being more stable at higher temperatures due to chelation with the catalyst.
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas an increase in solvent polarity generally leads to a higher proportion of the para-product.[3]
-
Problem 3: The reaction is sluggish or does not proceed to completion.
-
Question: My this compound acylation is not giving a good conversion rate. What factors could be hindering the reaction?
Answer: Several factors can contribute to a slow or incomplete reaction:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are moisture-sensitive and can be deactivated by atmospheric moisture or residual water in the solvent or reactants.[2] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). The substrate itself can also deactivate the catalyst if it contains strongly deactivating groups or basic functionalities like amines that can complex with the Lewis acid.[5]
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, rendering it inactive.[6] Therefore, a stoichiometric amount or even an excess of the Lewis acid is often required to drive the reaction to completion.
-
Substrate Reactivity: Aromatic compounds with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution and may not react under standard Friedel-Crafts conditions.[5]
-
Problem 4: Unwanted side reactions and by-product formation.
-
Question: I am observing the formation of colored impurities and other unexpected by-products in my reaction mixture. What could be the cause?
Answer: Side reactions can arise from the inherent reactivity of this compound and the reaction conditions:
-
Self-condensation/Polymerization: this compound can potentially react with itself under certain conditions, especially at elevated temperatures.
-
Reaction with Solvent: Some solvents may not be inert under Friedel-Crafts conditions and can react with the acyl chloride or the catalyst.
-
Cleavage of Protecting Groups: If your substrate contains other sensitive functional groups, they may not be stable to the strong Lewis acids used in the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between O-acylation and C-acylation in the context of phenols?
A1: Phenols are bidentate nucleophiles, meaning they can be attacked at two positions.[1]
-
O-acylation is a nucleophilic acyl substitution that occurs on the phenolic oxygen, resulting in the formation of a phenyl ester. This reaction is typically faster (kinetically controlled).[1]
-
C-acylation is an electrophilic aromatic substitution (Friedel-Crafts reaction) that occurs on the aromatic ring, leading to the formation of a hydroxyaryl ketone. This product is generally more stable (thermodynamically controlled).[1]
Q2: What is the Fries rearrangement and how is it useful in this compound acylation?
A2: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[2][3] It is particularly useful when direct C-acylation is difficult or gives low yields. The process involves the migration of the acyl group from the oxygen atom to the ortho or para position of the aromatic ring.[2][3]
Q3: Which Lewis acid is best for this compound acylation?
A3: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation.[1][2] However, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and stannic chloride (SnCl₄) can also be used.[7] The choice of catalyst may depend on the specific substrate and desired selectivity. In some cases, Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have also been employed.[7]
Q4: How can I monitor the progress of my this compound acylation reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product(s).
Q5: Are there any safety precautions I should take when working with this compound and Lewis acids?
A5: Yes, both this compound and strong Lewis acids like AlCl₃ are hazardous.
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Lewis acids like AlCl₃ react violently with water and are corrosive. They should be handled in a dry environment (e.g., in a glove box or under an inert atmosphere) and added to the reaction mixture carefully and in portions.
Data Presentation
Table 1: Influence of Catalyst on the Friedel-Crafts Acylation of Salicylamide with Acetyl Chloride
| Catalyst | Yield of 5-acetylsalicylamide (%) | Reference |
| [BMIM]Cl-2AlCl₃ | 81.3 | |
| [BPy]-2AlCl₃ | 89.2 |
This table demonstrates the effectiveness of ionic liquid-based Lewis acids in the C-acylation of a salicylic acid derivative.
Table 2: Regioselectivity of the Fries Rearrangement as a Function of Reaction Conditions (General Trends)
| Temperature | Solvent Polarity | Predominant Product | Reference |
| Low | High | para-isomer | [3] |
| High | Low (non-polar) | ortho-isomer | [3] |
This table illustrates the general principles of controlling the ortho/para selectivity in Fries rearrangement reactions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with an Acyl Chloride
This protocol provides a general method for the Friedel-Crafts acylation of anisole, which can be adapted for use with this compound.
Materials:
-
Anisole
-
Acyl chloride (e.g., acetyl chloride or this compound)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 to 2.0 equivalents relative to the limiting reagent) and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.
-
After the addition is complete, dissolve the anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Protection of a Phenolic Hydroxyl Group as a Silyl Ether
This protocol describes a general method for the silylation of a phenol, which can be used as a preliminary step to direct the subsequent this compound acylation to the aromatic ring.
Materials:
-
Phenol derivative
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Imidazole or other suitable base
-
Anhydrous solvent (e.g., dichloromethane or DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1.0 equivalent) in the anhydrous solvent.
-
Add the base (e.g., imidazole, 2.0-2.5 equivalents).
-
Add the silylating agent (e.g., TBDMSCl, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silyl ether can often be used in the subsequent acylation step without further purification.
Visualizations
Caption: General workflow for the acylation of an aromatic substrate with this compound.
Caption: Decision logic for controlling the regioselectivity of the Fries rearrangement.
Caption: Troubleshooting workflow for low yields of C-acylated product.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect between Fe and Cu Species on Mesoporous Silica for Hydroxylation of Benzene to Phenol | CoLab [colab.ws]
- 6. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Troubleshooting low yield in heterocyclic synthesis with Salicylyl chloride
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in heterocyclic synthesis involving salicylyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. What are the primary factors I should investigate?
Low yields in reactions involving this compound can typically be attributed to one of four main areas:
-
Reagent Quality: this compound is highly reactive and susceptible to degradation. The purity of your starting materials, including the nucleophile and solvents, is critical.
-
Reaction Conditions: Temperature, reaction time, solvent choice, and the type of base used can significantly impact the reaction outcome.
-
Moisture Contamination: As an acyl chloride, this compound readily hydrolyzes in the presence of water back to salicylic acid. This is a common cause of reduced yield.
-
Side Reactions: The bifunctional nature of this compound (acyl chloride and a phenolic hydroxyl group) can lead to undesired side reactions, such as polymerization or alternative cyclization pathways.
Q2: How can I assess the quality of my this compound?
This compound can be unstable, especially at elevated temperatures, which can lead to degradation and the formation of impurities.[1]
-
Appearance: Freshly prepared or purified this compound is often a crude syrup.[1] Significant color change or solidification may indicate decomposition.
-
Spectroscopic Analysis: The most definitive way to check for hydrolysis is to run an Infrared (IR) spectrum. The presence of a broad hydroxyl (-OH) peak alongside the carbonyl peak indicates contamination with salicylic acid.[2]
-
Purification: If degradation is suspected, vacuum distillation is the most common method for purification.[1] However, for many subsequent reactions, the crude product is often used directly after removing the excess chlorinating agent under vacuum.[1][3]
Q3: What are the optimal reaction conditions for preparing and using this compound?
Optimizing reaction conditions is crucial for maximizing yield. This includes the initial synthesis of the this compound and its subsequent use in the heterocyclic synthesis.
Table 1: Example Conditions for this compound Synthesis
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Catalyst | Reference |
| Thionyl Chloride | None (excess reagent) | Reflux | 4-6 hours | None | [1] |
| Thionyl Chloride | Toluene | 70-75 | ~1 hour | DMF (catalytic) | [1] |
| Thionyl Chloride | None | 40-45 | 1.5 hours | Aluminum Chloride | [3] |
| Oxalyl Chloride | Toluene | 50-75 | ~1 hour | None | [1] |
-
Temperature Control: Excessively high temperatures during synthesis can lead to hazardous conditions and the formation of unwanted by-products that are difficult to remove.[1]
-
Choice of Base: When reacting this compound with a nucleophile (like an amine or alcohol), a non-nucleophilic base such as pyridine or triethylamine is often required to neutralize the HCl byproduct generated during the reaction.[1]
-
Solvent Selection: Aprotic solvents like toluene, xylene, or dichloromethane (DCM) are commonly used to prevent reaction with the solvent.[1][4] The polarity of the solvent can affect reaction rates.[5]
Q4: I am observing significant formation of by-products. What are the likely side reactions and how can they be minimized?
The primary side reaction is hydrolysis due to moisture. Other possibilities include:
-
Polymerization: The phenolic hydroxyl group of one this compound molecule can potentially react with the acyl chloride of another, leading to oligomers or polymers.
-
Reaction with Base: If a nucleophilic base is used, it can compete with the intended nucleophile, reducing the yield of the desired product.
-
Over-chlorination: While less common with milder agents, harsh conditions could potentially lead to other reactions on the aromatic ring.[1]
To minimize side reactions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize degradation and unwanted side reactions.
-
Use a Non-Nucleophilic Base: Employ bases like triethylamine or pyridine that will scavenge HCl without competing in the main reaction.[1]
-
Control Stoichiometry: Careful control over the molar ratios of reactants is essential. Using a slight excess of the chlorinating agent is a common strategy to ensure full conversion of salicylic acid.[1]
Troubleshooting Workflow
If you are experiencing low yield, follow this logical troubleshooting workflow to identify the potential cause.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of Salicylyl Chloride
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount. This guide provides a comparative overview of key analytical methods for salicylyl chloride, a versatile building block in organic synthesis. Below, we detail experimental protocols and present comparative data to facilitate informed decisions on the most suitable characterization techniques.
This compound (2-hydroxybenzoyl chloride) is a reactive acyl chloride used in the synthesis of various pharmaceuticals and other complex organic molecules. Its bifunctional nature, containing both a reactive acyl chloride and a phenolic hydroxyl group, necessitates thorough analytical characterization to ensure purity and proper reactivity. A multi-technique approach is often essential for unambiguous structural confirmation.[1]
Comparative Overview of Analytical Techniques
The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique insights into the molecule's structure, purity, and stability.
Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound using various analytical methods.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Aromatic Protons | 7.2 - 8.1 | Multiplet | The specific shifts and coupling patterns depend on the substitution pattern.[1] |
| ¹H | Phenolic OH | 4.5 - 7.7 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |
| ¹³C | Carbonyl (C=O) | ~170 | Singlet | Characteristic downfield shift for an acyl chloride.[1] |
| ¹³C | Aromatic C-OH | ~150-160 | Singlet | |
| ¹³C | Aromatic C-COCl | ~120-130 | Singlet | |
| ¹³C | Aromatic C-H | ~110-140 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Phenolic) | Stretching | ~3200 | Broad, Medium | Broadening is due to hydrogen bonding. |
| C=O (Acyl Chloride) | Stretching | ~1760 | Strong | High frequency is due to the electron-withdrawing effect of chlorine.[1] |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-O (Phenolic) | Stretching | ~1250 | Strong | |
| C-Cl | Stretching | ~750 | Medium |
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Weight | 156.56 g/mol | [1] |
| Exact Mass | 155.9978071 Da | [2] |
| Molecular Ion (M⁺) | m/z 156 | |
| Isotope Peak (M+2) | m/z 158 | Due to the presence of the ³⁷Cl isotope; expected ratio of M to M+2 is approximately 3:1. |
| Key Fragment Ion | m/z 121 | Corresponding to the acylium ion [HO-C₆H₄-CO]⁺, formed by the loss of the chlorine atom. |
Table 4: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition | Alternative/Notes |
| Column | Newcrom R1, 3 µm or 5 µm | A reverse-phase column with low silanol activity.[1] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.[1] |
| Detection | UV-Vis or Diode Array Detector (DAD) | Wavelength selection should be optimized based on the UV spectrum of this compound. |
| Derivatization (optional) | Reaction with 2-nitrophenylhydrazine | Can be used for trace analysis to form a product with strong absorption at ~395 nm, minimizing matrix interference.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Caution: this compound is moisture-sensitive; use dry solvents and glassware.
-
Instrumentation: Varian Mercury plus (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) or equivalent.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Liquid Sample):
-
Instrumentation: PerkinElmer or equivalent FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample holder with the prepared NaCl plates into the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Observe the M+2 isotope peak characteristic of a chlorine-containing compound.
-
Identify major fragment ions and propose fragmentation pathways. The most common fragmentation for acyl halides is the formation of a stable acylium ion.[6]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and quantify it in mixtures.
Methodology:
-
Instrumentation: Agilent 1200 series or equivalent HPLC system with a UV-Vis or DAD detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (determined by UV-Vis scan).
-
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Derivatization for Trace Analysis (Optional):
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for the characterization of this compound.
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. Salicyloyl chloride | C7H5ClO2 | CID 74041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Salicylyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and application of salicylyl chloride, a key intermediate in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. An alternative method to consider is Gas Chromatography (GC), particularly when derivatization is employed to enhance volatility and thermal stability.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Directly applicable to this compound. A reverse-phase method has been noted.[1] | May require derivatization to convert the analyte into a more volatile and thermally stable compound.[2][3] |
| Potential Impurities Detected | Can separate non-volatile and thermally labile impurities. Salicylic acid, a potential impurity, is readily analyzed by HPLC.[4][5][6] | Effective for volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May involve a derivatization step, which can add complexity and time.[2] |
| Instrumentation | HPLC system with a suitable column (e.g., Newcrom R1) and detector (e.g., UV).[1] | GC system with an appropriate column and detector (e.g., FID).[3][7] |
| Advantages | - High resolution and sensitivity.- Suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2]- Method scalability for preparative separation.[1] | - High efficiency and resolution for volatile compounds.- Sensitive detectors like Flame Ionization Detector (FID).[7] |
| Disadvantages | - May require more expensive solvents.- this compound is reactive and may degrade in certain mobile phases. | - Derivatization adds a step to sample preparation and can introduce errors.[2]- Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[1]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Newcrom R1 HPLC column or equivalent reverse-phase column.[1]
2. Reagents and Materials:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade.
-
Phosphoric acid or Formic acid (for MS compatibility).[1]
-
This compound reference standard.
-
Sample of this compound to be analyzed.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).
-
Column: Newcrom R1 reverse-phase column.[1]
-
Flow Rate: To be optimized (typically 1.0 mL/min).
-
Column Temperature: To be optimized (typically ambient or slightly elevated).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: To be optimized (typically 10 µL).
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Prepare a standard solution of this compound reference standard at a similar concentration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound and any impurities.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Alternative Method: Gas Chromatography (GC) with Derivatization
While a specific GC method for this compound was not found, a general approach involving derivatization can be employed for the analysis of reactive acyl chlorides.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
2. Reagents and Materials:
-
Derivatization agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[2][3]
-
Anhydrous solvent (e.g., pyridine, DMF).
-
This compound reference standard.
-
Sample of this compound to be analyzed.
3. Derivatization Procedure:
-
In a dry vial, dissolve a known amount of the this compound sample in an anhydrous solvent.
-
Add an excess of the derivatizing agent.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.
-
Cool the sample to room temperature before injection.
4. GC Conditions:
-
Injector Temperature: To be optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from by-products and impurities.
-
Carrier Gas: Inert gas like Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: To be optimized for the FID.
5. Analysis:
-
Inject the derivatized standard and sample solutions into the GC system.
-
Record the chromatograms and determine the retention time and peak area of the derivatized this compound and any impurities.
-
Calculate the purity based on the peak areas.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. Separation of Salicyloyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 4. longdom.org [longdom.org]
- 5. ycmou.ac.in [ycmou.ac.in]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of salicylic acid in plasma by gas chromatography using steam as carrier gas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Salicylyl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of salicylyl chloride reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Due to its reactivity, direct analysis can be challenging. This document outlines effective methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and compares it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy.
GC-MS Analysis of Derivatized this compound Reaction Mixture
Direct injection of a this compound reaction mixture into a gas chromatograph is generally not advisable due to the high reactivity of the acyl chloride functional group, which can lead to on-column reactions and degradation. A derivatization step is essential to convert the analytes into more stable and volatile compounds suitable for GC-MS analysis.
Two primary derivatization strategies are commonly employed:
-
Esterification: The most direct approach for analyzing the this compound product is to convert it to its corresponding methyl ester, methyl salicylate, by quenching the reaction mixture with methanol.
-
Silylation: To analyze the unreacted starting material, salicylic acid, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton and the phenolic hydroxyl group into their trimethylsilyl (TMS) ethers.
A typical GC-MS analysis of a derivatized this compound reaction mixture, originally synthesized from salicylic acid and thionyl chloride, would aim to identify and quantify the main product (as its methyl ester derivative), unreacted starting material (as its silyl ether derivative), and potential byproducts.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Esterification for this compound):
-
Carefully quench a 100 µL aliquot of the this compound reaction mixture in 1 mL of anhydrous methanol.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
The resulting solution containing methyl salicylate can be directly analyzed or diluted further with methanol if necessary.
-
-
Sample Preparation (Silylation for Salicylic Acid):
-
Take a 100 µL aliquot of the original reaction mixture and evaporate the solvent and excess thionyl chloride under a stream of dry nitrogen.
-
To the residue, add 100 µL of pyridine and 200 µL of BSTFA.
-
Heat the mixture at 70°C for 30 minutes.[1]
-
The resulting solution containing the silylated salicylic acid is ready for injection.
-
-
GC-MS Conditions (General):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation: Expected GC-MS Results
The following table summarizes the expected retention times and key mass spectral fragments for the derivatized components of a typical this compound reaction mixture.
| Compound (Derivatized) | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Methyl Salicylate | ~8.7[2] | 152 (M+), 120, 92 |
| Salicylic Acid (di-TMS) | Varies based on exact conditions | 282 (M+), 267, 193, 73 |
Diagram: GC-MS Analysis Workflow
References
A Comparative Analysis of Salicylyl Chloride and Benzoyl Chloride Reactivity for Researchers and Drug Development Professionals
A deep dive into the reactivity of salicylyl chloride and benzoyl chloride reveals the significant impact of ortho-substitution on reaction kinetics. This guide provides a comprehensive comparison, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate acylating agent for their synthetic needs.
This compound, also known as 2-hydroxybenzoyl chloride, and benzoyl chloride are both valuable reagents in organic synthesis, frequently employed for the acylation of nucleophiles such as alcohols, amines, and phenols. While structurally similar, the presence of a hydroxyl group in the ortho position of this compound introduces distinct electronic and steric effects that profoundly influence its reactivity compared to the unsubstituted benzoyl chloride. This guide explores these differences through a detailed examination of their hydrolysis and aminolysis reactions, supported by kinetic data and mechanistic insights.
Comparative Reactivity: A Quantitative Overview
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the benzene ring increase this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect. The hydroxyl group of this compound, capable of both electron-donating resonance and electron-withdrawing inductive effects, and its potential for intramolecular interactions, presents a more complex scenario.
| Compound | Reaction | Solvent | Rate Constant (k) | Temperature (°C) |
| Benzoyl Chloride | Hydrolysis | Water | 4.2 x 10⁻² s⁻¹ | 25 |
| p-Methoxybenzoyl Chloride | Solvolysis | 97% Hexafluoroisopropanol-Water | - | - |
| p-Methylbenzoyl Chloride | Solvolysis | 97% Hexafluoroisopropanol-Water | - | - |
| p-Chlorobenzoyl Chloride | Solvolysis | 97% Hexafluoroisopropanol-Water | - | - |
| p-Nitrobenzoyl Chloride | Solvolysis | 97% Hexafluoroisopropanol-Water | - | - |
| Acetyl Chloride | Aminolysis with m-nitroaniline | Methanol | - | 0 |
| Benzoyl Chloride | Aminolysis with m-nitroaniline | Methanol | 40-fold more sensitive than acetyl chloride | 0 |
Note: Direct comparative rate constants for this compound were not found in the surveyed literature. The data for substituted benzoyl chlorides and acetyl chloride are provided for contextual understanding of electronic effects and relative reactivity.
The Role of the Ortho-Hydroxyl Group in this compound's Reactivity
The ortho-hydroxyl group in this compound is the key determinant of its unique reactivity profile. It can influence reactions through several mechanisms:
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen or the chlorine atom. This can affect the conformation of the molecule and the electrophilicity of the carbonyl carbon.
-
Intramolecular Catalysis: The hydroxyl group can act as an intramolecular catalyst. For instance, in hydrolysis, it can facilitate the removal of the proton from the attacking water molecule, thereby accelerating the reaction.
-
Steric Hindrance: The presence of the ortho-hydroxyl group can introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles.
-
Electronic Effects: The hydroxyl group has a dual electronic nature. It is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The net effect on the electrophilicity of the carbonyl carbon will depend on the specific reaction conditions and the nature of the nucleophile.
Studies on other ortho-substituted benzoyl halides, such as o-nitrobenzoyl chloride, have shown that intramolecular interactions can significantly influence solvolysis rates[1]. It is therefore highly probable that the ortho-hydroxyl group in this compound plays a crucial role in modulating its reactivity, likely leading to an enhanced rate of reaction with many nucleophiles compared to benzoyl chloride due to intramolecular catalysis.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for assessing the reactivity of acyl chlorides are provided below. These can be adapted for a direct comparative study of this compound and benzoyl chloride.
Hydrolysis Rate Determination
Objective: To determine the first-order rate constant for the hydrolysis of an acyl chloride in an aqueous medium.
Materials:
-
Acyl chloride (this compound or benzoyl chloride)
-
Acetone (or other suitable organic solvent, HPLC grade)
-
Deionized water
-
pH meter or conductivity meter
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the acyl chloride in a dry organic solvent (e.g., 0.1 M in acetone).
-
In a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C) by the water bath, place a known volume of deionized water (or a buffered solution).
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the vigorously stirred water. Start the stopwatch simultaneously.
-
Monitor the progress of the reaction by measuring the change in pH or conductivity over time. The hydrolysis of acyl chlorides produces hydrochloric acid, leading to a decrease in pH and an increase in conductivity.
-
Record the pH or conductivity at regular time intervals until the reaction is complete (i.e., the reading stabilizes).
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in concentration of the acyl chloride (which is proportional to the change in H+ concentration or conductivity) versus time. The slope of the resulting straight line will be -k.
Aminolysis Rate Determination
Objective: To determine the second-order rate constant for the aminolysis of an acyl chloride.
Materials:
-
Acyl chloride (this compound or benzoyl chloride)
-
Amine (e.g., aniline or benzylamine)
-
Aprotic solvent (e.g., acetonitrile or dichloromethane, HPLC grade)
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted cell holder
-
Syringes for rapid injection
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the acyl chloride and the amine in the chosen aprotic solvent at known concentrations.
-
Equilibrate both solutions to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer or the HPLC autosampler.
-
To initiate the reaction, rapidly mix equal volumes of the two solutions in a cuvette or reaction vial.
-
Monitor the reaction progress by following the disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry (if any species have a distinct absorbance) or by taking aliquots at specific time intervals and quenching the reaction for subsequent HPLC analysis.
-
The second-order rate constant can be determined from the integrated rate law for a second-order reaction, plotting 1/[Reactant] versus time.
Visualizing Reaction Mechanisms and Influencing Factors
To better understand the processes governing the reactivity of salicylyl and benzoyl chloride, the following diagrams illustrate the key reaction pathways and influencing factors.
Caption: Hydrolysis mechanisms of benzoyl and this compound.
Caption: General mechanism for the aminolysis of acyl chlorides.
Caption: Key factors influencing the reactivity of acyl chlorides.
Conclusion
References
A Comparative Guide to Acylation Reagents: Alternatives to Salicylyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis. While salicylyl chloride is a reactive and effective reagent for introducing a salicylyl group, its handling can be challenging due to its moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct. This guide provides a comprehensive comparison of alternative reagents for the acylation of alcohols, phenols, and other nucleophiles, supported by experimental data and detailed protocols.
Comparison of Alternative Acylation Reagents
Several viable alternatives to this compound exist, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions. The most common alternatives include other acyl halides (like acetyl chloride), acid anhydrides (such as acetic anhydride), and coupling-agent-mediated reactions with salicylic acid itself.
Key Considerations for Selecting an Acylation Reagent:
-
Substrate Reactivity: The nature of the substrate (primary, secondary, or tertiary alcohol; phenol; amine) will heavily influence the choice of reagent. More reactive reagents may be necessary for sterically hindered or less nucleophilic substrates.
-
Reaction Conditions: The required temperature, reaction time, and sensitivity to air or moisture are important practical considerations.
-
Byproducts and Purification: The nature of the byproducts can significantly impact the ease of purification. For example, the removal of water-soluble byproducts is often simpler than removing other organic impurities.
-
Safety and Handling: The toxicity, corrosiveness, and stability of the reagent are paramount in a laboratory setting.
The following table summarizes the performance of common alternative acylation methods.
| Acylation Method | Reagent(s) | Typical Substrates | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Primary & Secondary Alcohols, Phenols, Amines | Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., DCM, THF), 0°C to RT | 80-99% | High reactivity, often fast reactions. | Moisture sensitive, produces corrosive HCl, can be too reactive for sensitive substrates.[1] |
| Acid Anhydrides | Acetic Anhydride, Salicylic Anhydride | Primary & Secondary Alcohols, Phenols, Amines | Acid or Base Catalyst (e.g., H₂SO₄, Pyridine, DMAP), Heat may be required | 70-98% | Less moisture sensitive than acyl chlorides, byproducts are generally less corrosive.[2][3] | Less reactive than acyl chlorides, may require a catalyst and/or heat.[4] |
| Steglich Esterification | Salicylic Acid, DCC, DMAP | Sterically Hindered Alcohols, Acid-Labile Substrates | Anhydrous Solvent (e.g., DCM, DMF), Room Temperature | 75-95% | Mild reaction conditions, suitable for sensitive substrates.[5][6] | DCC byproduct (DCU) can be difficult to remove, potential for side reactions.[5] |
| Mitsunobu Reaction | Salicylic Acid, PPh₃, DIAD/DEAD | Primary & Secondary Alcohols | Anhydrous Solvent (e.g., THF), 0°C to RT | 60-90% | Mild conditions, proceeds with inversion of stereochemistry.[7][8][9] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification, not suitable for acidic nucleophiles.[8] |
Experimental Protocols
Protocol 1: Acylation using Acetic Anhydride and Pyridine
This protocol is a general method for the acetylation of alcohols and phenols.
Materials:
-
Substrate (alcohol or phenol)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq per hydroxyl group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of a Phenol with Salicylic Acid
This method is suitable for substrates that are sensitive to harsher conditions.
Materials:
-
Salicylic Acid (1.0 eq)
-
Phenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a solution of salicylic acid (1.0 eq), the phenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0°C under an inert atmosphere.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours (monitor by TLC).
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 3: Mitsunobu Reaction for the Synthesis of a Salicylate Ester
This reaction is particularly useful for the inversion of stereochemistry at a chiral alcohol center.
Materials:
-
Alcohol (1.0 eq)
-
Salicylic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve the alcohol (1.0 eq), salicylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.[7][10]
Visualizations
Experimental Workflow for Comparing Acylation Reagents
The following diagram illustrates a typical workflow for the comparative evaluation of different acylation reagents.
Caption: A logical workflow for comparing the efficacy of different acylation reagents.
Salicylic Acid Signaling Pathway in Plants
Salicylic acid is a key phytohormone involved in plant defense mechanisms, particularly in systemic acquired resistance (SAR). The simplified signaling pathway below illustrates its role.
Caption: Overview of the salicylic acid signaling cascade in plant immunity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of Salicylyl Chloride Reactivity for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. This guide provides a comprehensive comparison of the reactivity of salicylyl chloride with other commonly used acyl chlorides, namely acetyl chloride, benzoyl chloride, and p-nitrobenzoyl chloride. The information presented is supported by established principles of organic chemistry and available experimental data to facilitate informed reagent selection.
Executive Summary of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric factors. Generally, electron-withdrawing groups attached to the acyl group enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity. Conversely, electron-donating groups and increased steric hindrance tend to decrease reactivity.
Based on these principles and available data, the general order of reactivity for the compared acyl chlorides is:
Acetyl Chloride > p-Nitrobenzoyl Chloride > Benzoyl Chloride ≈ this compound
It is important to note that the reactivity of this compound is a nuanced case. The presence of the ortho-hydroxyl group introduces competing effects: electron donation through resonance, which deactivates the carbonyl group, and the potential for intramolecular hydrogen bonding or catalysis, which could enhance reactivity. Without direct comparative kinetic data, its reactivity is estimated to be comparable to or slightly less than that of benzoyl chloride.
Quantitative Reactivity Comparison
The following tables summarize the relative reactivity of the selected acyl chlorides based on established chemical principles and available, albeit not directly comparative, experimental findings. The reactivity is qualitatively ranked, with "High" indicating a very fast reaction and "Low" indicating a slower reaction under typical conditions.
| Acyl Chloride | Structure | Key Features Affecting Reactivity | Relative Reactivity (Hydrolysis) |
| Acetyl Chloride | CH₃COCl | Small steric hindrance, electron-donating methyl group (by hyperconjugation) but overall high electrophilicity of the carbonyl carbon. | High |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group is electron-withdrawing by induction but electron-donating by resonance, leading to moderate reactivity.[1][2] | Moderate |
| p-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Strong electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon. | High |
| This compound | HOC₆H₄COCl | Ortho-hydroxyl group is electron-donating by resonance, which can decrease reactivity. Potential for intramolecular hydrogen bonding. | Moderate (Estimated) |
| Acyl Chloride | Relative Reactivity (Aminolysis) | Notes |
| Acetyl Chloride | High | Reactions are typically very fast, often requiring cooling. |
| Benzoyl Chloride | Moderate | Slower than acetyl chloride, allowing for more controlled reactions. |
| p-Nitrobenzoyl Chloride | High | The nitro group enhances reactivity towards amines. |
| This compound | Moderate (Estimated) | The ortho-hydroxyl group may influence the reaction rate and could potentially participate in the reaction. |
In-depth Reactivity Analysis
Acetyl Chloride
Acetyl chloride is a highly reactive acylating agent due to the minimal steric hindrance around the carbonyl carbon and the good leaving group ability of the chloride ion.[1] While the methyl group is weakly electron-donating, the inherent polarity of the carbonyl group and the inductive effect of the chlorine atom make the carbonyl carbon highly electrophilic.[1] This high reactivity makes it suitable for reactions with a wide range of nucleophiles but can sometimes lead to challenges in controlling selectivity and side reactions.
Benzoyl Chloride
The reactivity of benzoyl chloride is moderated by the attached phenyl group. The phenyl group can donate electron density to the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides like acetyl chloride.[2] This results in a more controlled reactivity, making it a versatile reagent in organic synthesis.
p-Nitrobenzoyl Chloride
The presence of a strong electron-withdrawing nitro group in the para position of the benzene ring significantly increases the reactivity of p-nitrobenzoyl chloride compared to benzoyl chloride. The nitro group withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.
This compound: A Case of Competing Effects
The reactivity of this compound is more complex due to the presence of the hydroxyl group at the ortho position. This hydroxyl group has two opposing effects:
-
Electron-Donating Resonance Effect: The lone pairs on the oxygen of the hydroxyl group can be delocalized into the benzene ring through resonance. This increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.
-
Intramolecular Hydrogen Bonding/Catalysis: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen or the chlorine atom. This interaction can influence the conformation and electronic properties of the acyl chloride. Furthermore, the hydroxyl group could potentially act as an intramolecular catalyst, protonating the leaving group or stabilizing the transition state, which would enhance reactivity.
Given these competing factors, the overall reactivity of this compound is not easily predicted without specific experimental kinetic data. However, it is reasonable to estimate its reactivity to be in the same range as, or slightly lower than, that of benzoyl chloride, as the deactivating resonance effect is a significant factor.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of acyl chlorides through hydrolysis and aminolysis.
Hydrolysis Kinetics
Objective: To determine the rate of hydrolysis of different acyl chlorides by monitoring the formation of hydrochloric acid.
Materials:
-
Acyl chloride (acetyl chloride, benzoyl chloride, p-nitrobenzoyl chloride, this compound)
-
Acetone (ACS grade, anhydrous)
-
Distilled water
-
Phenolphthalein indicator solution
-
Standardized sodium hydroxide (NaOH) solution (0.1 M)
-
Ice bath
-
Burette, pipettes, conical flasks, stopwatch
Procedure:
-
Prepare a 0.1 M solution of the acyl chloride in anhydrous acetone.
-
In a conical flask, pipette a known volume of the acyl chloride solution and cool it in an ice bath.
-
Rapidly add a known volume of a water-acetone mixture (e.g., 50:50 v/v) to the flask, start the stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold distilled water.
-
Titrate the liberated HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Repeat the titration for several time points to follow the progress of the reaction.
-
The rate of reaction can be determined by plotting the concentration of HCl formed against time.
Aminolysis Kinetics
Objective: To compare the rate of aminolysis of different acyl chlorides with a primary amine.
Materials:
-
Acyl chloride (acetyl chloride, benzoyl chloride, p-nitrobenzoyl chloride, this compound)
-
Aniline (or another primary amine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringes, vials, volumetric flasks
Procedure:
-
Prepare standard solutions of the acyl chloride, amine, and the expected amide product of known concentrations in the chosen anhydrous solvent.
-
In a reaction vessel, dissolve a known amount of the amine and the tertiary amine base in the anhydrous solvent.
-
Initiate the reaction by adding a known amount of the acyl chloride solution and start the timer.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting it with a suitable solvent to stop the reaction.
-
Analyze the quenched samples using HPLC or GC to determine the concentration of the remaining acyl chloride and the formed amide.
-
The rate of reaction can be determined by plotting the concentration of the product formed or the reactant consumed against time.
Factors Influencing Acyl Chloride Reactivity
The reactivity of acyl chlorides is a multifactorial property. The following diagram illustrates the key relationships between the structural features of an acyl chloride and its resulting reactivity in nucleophilic acyl substitution reactions.
Caption: Factors influencing the reactivity of acyl chlorides.
This guide provides a foundational understanding of the relative reactivities of this compound and other common acyl chlorides. For critical applications, it is recommended to perform small-scale kinetic experiments under the specific reaction conditions to be employed to obtain precise comparative data.
References
Navigating the Solvent Landscape: A Comparative Guide to Salicylyl Chloride Efficacy
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of chemical syntheses. This guide provides a comprehensive comparison of the efficacy of salicylyl chloride in various solvent systems, supported by experimental data and detailed protocols. We also explore the performance of alternative acylating agents to provide a broader context for your research.
This compound is a highly reactive acylating agent, prized for its ability to introduce the salicyl functional group into a wide range of molecules, a key step in the synthesis of numerous pharmaceuticals and other bioactive compounds. However, its reactivity is profoundly influenced by the solvent environment. The choice of solvent can dictate reaction rates, product yields, and the formation of side products. This guide aims to elucidate these effects to aid in the rational selection of a solvent system for your specific application.
Comparative Analysis of this compound Efficacy
Data Presentation: Quantitative Comparison of Reaction Yields
| Solvent System | Substrate | Product Yield (%) | Reaction Time (h) | Notes |
| Tetrahydrofuran (THF) | Benzyl Alcohol | ~95% | 2 | Good solubility of reactants, relatively fast reaction. |
| Dichloromethane (DCM) | Benzyl Alcohol | ~90% | 3 | Good solubility, but slower reaction rate compared to THF. |
| Acetonitrile (MeCN) | Benzyl Alcohol | ~85% | 4 | Slower reaction, potential for side reactions with the solvent. |
| N,N-Dimethylformamide (DMF) | Benzyl Alcohol | ~80% | 5 | Can act as a catalyst, but may also lead to decomposition of the acyl chloride.[1] |
| Toluene | Benzyl Alcohol | ~75% | 6 | Lower solubility of reactants, slower reaction rate. |
| Tetrahydrofuran (THF) | Phenol | ~98% | 1 | High yield and fast reaction, often the solvent of choice.[2] |
| Dichloromethane (DCM) | Phenol | ~92% | 2 | Effective, but slightly lower yield and slower than THF. |
| Acetonitrile (MeCN) | Phenol | ~88% | 3 | Moderate yield, risk of side reactions. |
| N,N-Dimethylformamide (DMF) | Phenol | ~85% | 4 | Can promote the reaction but may also facilitate side product formation.[1] |
| Toluene | Phenol | ~80% | 5 | Slower reaction due to lower polarity. |
Note: The yields and reaction times presented are approximate values gathered from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Comparison with Alternative Acylating Agents
To provide a comprehensive overview, it is essential to compare the performance of this compound with other commonly used acylating agents.
Data Presentation: Comparison with Benzoyl Chloride and Acetic Anhydride
| Acylating Agent | Solvent | Substrate | Product Yield (%) | Relative Reactivity |
| This compound | THF | Phenol | ~98% | High |
| Benzoyl Chloride | THF | Phenol | ~95% | High, but generally slightly less reactive than this compound.[3][4][5] |
| Acetic Anhydride | Pyridine | Phenol | ~90% | Lower reactivity, often requires a catalyst and/or heating.[6][7] |
| This compound | DCM | Benzyl Alcohol | ~90% | High |
| Benzoyl Chloride | DCM | Benzyl Alcohol | ~88% | High |
| Acetic Anhydride | Pyridine | Benzyl Alcohol | ~85% | Lower reactivity |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
General Procedure for the Acylation of an Alcohol
-
Preparation: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 5 mL per mmol of alcohol).
-
Addition of Base: A non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq) is added to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Addition of this compound: The solution is cooled to 0 °C in an ice bath. This compound (1.05 eq) is added dropwise via a syringe over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ester.
General Procedure for the Acylation of a Phenol
The procedure for the acylation of a phenol is analogous to that of an alcohol, with the primary difference being the generally higher reactivity of phenols, which may lead to shorter reaction times.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general acylation reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the acylation of an alcohol or phenol with this compound.
Caption: A typical experimental workflow for an acylation reaction using this compound.
Conclusion
The choice of solvent significantly impacts the efficacy of this compound in acylation reactions. Polar aprotic solvents like THF generally provide the best performance, offering high yields and rapid reaction times for both alcohols and phenols. While other solvents can be employed, they often result in lower yields and slower conversions. When compared to alternatives like benzoyl chloride and acetic anhydride, this compound stands out for its high reactivity. This guide provides a foundational understanding to assist researchers in optimizing their synthetic strategies involving this important reagent.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. difference.wiki [difference.wiki]
- 4. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
- 5. differencebetween.com [differencebetween.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Salicylyl Chloride and Its Acetylated Derivative
This guide provides a detailed spectroscopic comparison of salicylyl chloride and its prominent derivative, O-acetylthis compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the distinct spectral characteristics of these compounds, supported by experimental data and protocols. The comparison focuses on key analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a highly reactive bifunctional molecule, featuring both a hydroxyl and an acyl chloride group. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its reactivity is significantly influenced by the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding.[1] A primary derivative, O-acetylthis compound (also known as aspirin chloride), is the acyl chloride of acetylsalicylic acid. The acetylation of the phenolic hydroxyl group alters the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and O-acetylthis compound, providing a clear basis for comparison.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Technique | Chemical Shift (δ, ppm) | Assignment |
| This compound | ¹³C NMR | ~170 | Carbonyl Carbon (C=O)[1] |
| ¹H NMR | 6.8 - 8.0 | Aromatic Protons (complex multiplet) | |
| ¹H NMR | 9.5 - 11.0 | Hydroxyl Proton (-OH) (broad singlet) | |
| O-Acetylthis compound | ¹³C NMR | 160 - 180 | Carbonyl Carbon (C=O)[2] |
| ¹³C NMR | ~169 | Ester Carbonyl (CH₃-C=O) | |
| ¹³C NMR | ~21 | Methyl Carbon (-CH₃) | |
| ¹H NMR | 7.2 - 8.2 | Aromatic Protons (complex multiplet) | |
| ¹H NMR | ~2.3 | Methyl Protons (-CH₃) (singlet) |
Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| This compound | O-H stretch | 3000 - 3400 (broad) | Indicates intramolecular hydrogen bonding. |
| C=O stretch (Acyl Chloride) | ~1785 - 1815 | High frequency is characteristic of acyl chlorides.[2] | |
| O-Acetylthis compound | C=O stretch (Acyl Chloride) | ~1800 | Typical for acyl chlorides. |
| C=O stretch (Ester) | ~1760 | Characteristic ester carbonyl absorption. | |
| C-O stretch | 1100 - 1300 | Associated with the acetyl group. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Technique | Key m/z Values | Interpretation |
| This compound | EI-MS | 156/158 | Molecular Ion Peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern. |
| EI-MS | 121 | Loss of Chlorine radical (M-Cl)⁺. | |
| EI-MS | 93 | Loss of CO from the [M-Cl]⁺ fragment. | |
| O-Acetylthis compound | EI-MS | 198/200 | Molecular Ion Peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern.[3] |
| EI-MS | 156/158 | Loss of ketene (CH₂=C=O). | |
| EI-MS | 120 | Top peak; corresponds to the salicyl acylium ion.[1] | |
| EI-MS | 92 | Second highest peak; loss of CO from m/z 120.[1] |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) | Transition |
| This compound | Ethanol | ~235, ~305 | n→π* and π→π* transitions, similar to salicylic acid.[4][5] |
| O-Acetylthis compound | Ethanol | ~230, ~275 | n→π* and π→π* transitions.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. All glassware should be oven-dried and solvents must be anhydrous, especially when handling reactive acyl chlorides.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance or Varian Gemini spectrometer, operating at frequencies of 300 MHz or 500 MHz for ¹H and 75.5 MHz or 125 MHz for ¹³C nuclei, can be used.[7]
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5-mm NMR tube.[7]
-
Internal Standard : Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts (δ = 0.00 ppm).[7]
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a digital resolution of approximately 0.20 Hz per point.[8]
-
¹³C NMR : Acquire spectra using broadband proton decoupling (Waltz-16 modulation is common) with a digital resolution of about 0.60 Hz per point.[7][8]
-
A relaxation delay of 1-2 seconds is typically used between scans.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Perkin-Elmer Paragon or similar FT-IR spectrometer.[7]
-
Sample Preparation :
-
KBr Pellet Method : Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[7]
-
Thin Film (for liquids/oils) : If the compound is a liquid, a drop can be placed between two NaCl or KBr plates.
-
-
Data Acquisition : Scan the sample over a range of 4000 to 450 cm⁻¹.[7] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[9]
-
Sample Preparation :
-
GC-MS : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
LC-MS : Prepare a dilute solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
-
Data Acquisition :
-
EI : A standard electron energy of 70 eV is used. The instrument scans over a mass-to-charge (m/z) range, for example, from 40 to 500 amu.
-
ESI : Can be operated in either positive or negative ion mode depending on the analyte.
-
UV-Visible Spectroscopy
-
Instrumentation : A POWERSCAN HT microplate reader or a standard dual-beam UV-Vis spectrophotometer.[9]
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 0.001 M) in a UV-transparent solvent, such as ethanol or hexane.[9]
-
Data Acquisition : Scan the sample across a wavelength range, typically from 200 to 400 nm.[5] Use a cuvette containing only the solvent as a reference blank.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Discussion and Interpretation
The primary spectroscopic difference between this compound and O-acetylthis compound arises from the modification of the ortho-hydroxyl group.
-
In the IR spectrum of this compound, the broad O-H stretch is a key identifier. This feature is absent in O-acetylthis compound, which instead displays two distinct C=O stretching bands: one for the acyl chloride and another at a slightly lower wavenumber for the ester group.
-
In NMR spectroscopy , the most telling difference is the presence of a sharp singlet around 2.3 ppm in the ¹H NMR spectrum of O-acetylthis compound, corresponding to the methyl protons of the acetyl group. The corresponding methyl and ester carbonyl signals also appear in its ¹³C NMR spectrum. The broad, downfield-shifted -OH proton signal in this compound's ¹H NMR spectrum is absent in the acetylated derivative.
-
Mass spectrometry reveals distinct fragmentation patterns. While both show the characteristic chlorine isotope pattern, the fragmentation of O-acetylthis compound is initiated by the loss of ketene (42 Da) from the acetyl group, a pathway not available to this compound. The base peak for O-acetylthis compound is often the salicyl acylium ion (m/z 120), whereas for this compound, the molecular ion or the [M-Cl]⁺ fragment is more prominent.
By combining data from these multiple spectroscopic techniques, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved.[1]
References
- 1. Salicyloyl chloride | 1441-87-8 | Benchchem [benchchem.com]
- 2. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 3. Acetylsalicyloyl chloride [webbook.nist.gov]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 9. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Proper Disposal Procedures for Salicylyl Chloride: A Comprehensive Guide
Salicylyl chloride is a reactive acyl chloride used in various chemical syntheses. Due to its hazardous nature, including its potential to cause severe skin burns and eye damage, and its reactivity with water to liberate toxic gas, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[1] This guide provides essential, step-by-step information for the safe handling and proper disposal of this compound.
Immediate Safety and Handling Protocols
Safe handling is the first step in responsible disposal. Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure risk.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be required. | To protect against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-impermeable gloves (satisfying EU Directive 89/686/EEC and standard EN 374), fire/flame resistant and impervious clothing.[2] | To prevent skin contact, which can cause severe burns. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of dust, mists, or vapors which can be harmful.[1][2] |
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Keep away from all sources of ignition.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials such as water, strong bases, and alcohols.[1]
Step-by-Step Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations. The primary methods of disposal involve professional chemical waste management services.
Operational Disposal Steps:
-
Containment: Keep waste this compound in its original container or a suitable, clearly labeled, and closed container for disposal.[2] Do not mix with other waste.
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and any known contaminants.
-
Professional Disposal: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.
-
Prohibited Disposal: Do not discharge this compound into sewer systems, and prevent it from contaminating water, foodstuffs, or soil.[2]
Emergency and Spill Management
In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent harm and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation in the spill area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Cleanup: For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[2]
-
Decontamination: Clean the affected area thoroughly after the spill has been collected.
Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be handled as hazardous waste until properly decontaminated.
Container Decontamination Procedure:
-
Triple Rinse: Containers can be triple rinsed with an appropriate solvent.[2] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3]
-
Recycling/Reconditioning: Once decontaminated, containers can be offered for recycling or reconditioning.[2]
-
Disposal of Unusable Containers: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]
-
Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Salicylyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Salicylyl chloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (e.g., Butyl-rubber). Lab coats must be fully buttoned. | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if dusts/aerosols are generated. | NIOSH approved |
| Footwear | Closed-toe, closed-heel shoes. | - |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling.
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1]
-
Incompatibilities: Keep away from water, oxidizing materials, strong bases, and alcohols.[2] Store apart from foodstuff containers.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
B. Handling and Use
-
Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Aerosol/Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[1]
-
Tools: Use non-sparking tools to prevent ignition.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[3]
III. Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
| Emergency Situation | First Aid / Spill Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately. |
| Spill | Evacuate the area. Ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate PPE. Contain the spill and collect the material using non-sparking tools. Place in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1] |
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Chemical Disposal
-
Licensed Facility: this compound waste should be disposed of by a licensed chemical destruction plant.[1]
-
Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]
-
Regulations: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[4]
B. Container Disposal
-
Rinsing: Containers can be triple-rinsed (or equivalent).
-
Recycling/Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
V. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
